Nucc-390 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O.2ClH/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27;;/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYDQYPPGGIWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NUCC-390 Dihydrochloride: A Deep Dive into its Mechanism of Action for Neuroregeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NUCC-390 dihydrochloride is a novel, small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Emerging research has highlighted its significant potential in promoting nerve regeneration and functional recovery following neuronal damage.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of NUCC-390, detailing its interaction with the CXCR4 signaling pathway and presenting key experimental data and protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of NUCC-390 in neurology.
Core Mechanism of Action: CXCR4 Agonism
NUCC-390 functions as a selective agonist for the CXCR4 receptor, a G-protein coupled receptor (GPCR).[1][4] The endogenous ligand for CXCR4 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). The CXCL12/CXCR4 signaling axis is crucial for a multitude of physiological processes, including immune cell trafficking, stem cell homing, and, critically, neuronal development and repair.[2][4]
Upon binding to CXCR4, NUCC-390 mimics the action of CXCL12, initiating a cascade of downstream intracellular signaling events.[5][6] This activation is central to its pro-regenerative effects. Notably, the action of NUCC-390 can be blocked by the selective CXCR4 antagonist, AMD3100 (Plerixafor), confirming its specific engagement with the receptor.[2][4]
Signaling Pathway
The binding of NUCC-390 to CXCR4 triggers several key downstream signaling pathways known to be involved in cell survival, proliferation, and migration. Two of the prominent pathways activated by NUCC-390 are:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a critical regulator of cell survival and growth.
-
Extracellular signal-regulated kinase (ERK) Pathway: Activation of the ERK pathway is associated with cell proliferation, differentiation, and survival. NUCC-390 has been shown to increase the phosphorylation of ERK (pERK), indicating the activation of this cascade.[1]
Another important cellular response to NUCC-390 is the mobilization of intracellular calcium ([Ca2+]i), a common second messenger in GPCR signaling.[1][6] This influx of calcium can influence a wide range of cellular processes, including gene expression and cytoskeletal dynamics, which are essential for axonal growth.
Furthermore, prolonged stimulation of CXCR4 by agonists like NUCC-390 can lead to receptor internalization, a process of receptor desensitization and down-regulation.[1][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Nucc-390 Dihydrochloride: A Small-Molecule CXCR4 Agonist for Nerve Regeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nucc-390 is a novel, selective small-molecule agonist of the C-X-C chemokine receptor 4 (CXCR4). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Nucc-390 dihydrochloride. It is intended to serve as a resource for researchers in neuroscience, pharmacology, and drug development interested in the therapeutic potential of CXCR4 agonists for nerve injury and neurodegenerative diseases. This document details the mechanism of action of Nucc-390, its effects on intracellular signaling, and its demonstrated efficacy in promoting axonal growth and functional recovery in preclinical models. Included are detailed experimental protocols for its synthesis and key biological assays, alongside structured data tables and visualizations of its signaling pathway and experimental workflow.
Introduction
The C-X-C chemokine receptor 4 (CXCR4) and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and nervous system development.[1] The CXCL12/CXCR4 signaling axis is also implicated in the regeneration of the peripheral nervous system following injury.[1] While the therapeutic potential of activating this pathway is significant, the natural ligand CXCL12 has poor pharmacokinetic properties, limiting its clinical utility.[1]
This has driven the search for small-molecule CXCR4 agonists with improved drug-like properties. Nucc-390 emerged from these efforts as a potent and selective non-peptide agonist of the CXCR4 receptor.[2] It has been shown to mimic the pro-regenerative effects of CXCL12, promoting axonal elongation and the functional recovery of damaged nerves.[1] This guide summarizes the key findings related to the discovery and synthesis of this compound, presenting the data and methodologies in a format amenable to scientific and research audiences.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Biological Activity of Nucc-390
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| Calcium Mobilization | C8161 cells | 10 µM | Strong intracellular calcium response, blocked by AMD3100.[2] | [2] |
| ERK Phosphorylation | C8161 cells | 10 µM | Increased levels of phosphorylated ERK (pERK) after 30 minutes of pre-treatment.[2] | [2] |
| CXCR4 Internalization | HEK293 cells (CXCR4-YFP) | 10 µM | Induction of CXCR4 receptor internalization after 2 hours.[2] | [2] |
| Axonal Growth | Cerebellar Granule Neurons (CGNs) | 0-1.25 µM | Boosted axonal growth over 24 hours.[2] | [2] |
| Axonal Elongation | Spinal Cord Motor Neurons (SCMNs) | Not specified | Induced elongation of motor axons, blocked by AMD3100.[1] | [1] |
Table 2: In Vivo Studies of Nucc-390
| Animal Model | Injury Model | Dosage and Administration | Outcome | Reference |
| CD-1 Mice | α-Latrotoxin-induced neuromuscular junction (NMJ) damage | 3.2 mg/kg, hind limb injection, twice daily for 3 days | Promoted functional and anatomical recovery of the NMJ.[2] | [2] |
| Mice | Sciatic nerve crush | Not specified | Promoted functional recovery of the sciatic nerve.[1] | [1] |
| Mice | Taipan venom-induced neuroparalysis | Not specified | Accelerated functional recovery from peripheral neuroparalysis.[3] | [3] |
Table 3: Pharmacokinetic Properties of Nucc-390
| Parameter | Value | Method | Reference |
| Distribution | Reaches ~10 nmoles/gram of soleus muscle within 1 hour after intraperitoneal injection. | Unpublished data cited in[4] | [4] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability are not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.
Chemical Synthesis of this compound
The synthesis of Nucc-390 has been described and involves a multi-step process.[4] Below is a procedural outline based on the published reaction scheme.
Step 1: Synthesis of Intermediate 1
-
To a solution of a suitable starting ketone in a mixture of diethyl ether (Et2O) and tetrahydrofuran (THF), add lithium hexamethyldisilazide (LiHMDS) at -78 °C and stir for 1 hour.
-
Add diethyl oxalate in Et2O at -78 °C and stir for an additional hour.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Work up the reaction to yield the desired intermediate (81% yield).[4]
Step 2: Synthesis of Intermediate 2
-
To a solution of Intermediate 1 in ethanol (EtOH), add propylhydrazine dihydrochloride and potassium carbonate (K2CO3).
-
Stir the reaction at room temperature overnight.
-
Purify the product to obtain the pyrazole intermediate (84% yield).[4]
Step 3: Hydrolysis
-
Treat Intermediate 2 with aqueous potassium hydroxide (KOH) in a mixture of THF and methanol (MeOH).
-
Stir the reaction at room temperature overnight to yield the carboxylic acid (99% yield).[4]
Step 4: Amide Coupling
-
Activate the carboxylic acid from Step 3 with HATU and DIPEA in dimethylformamide (DMF) at room temperature for 15 minutes.
-
Add piperidine and stir at room temperature for 45 minutes to form the amide (86% yield).[4]
Step 5: Boc Deprotection
-
Treat the product from Step 4 with 4 M HCl in dioxane in dichloromethane (DCM) at room temperature for 3 hours to remove the Boc protecting group (quantitative yield).[4]
Step 6: Final Product Formation
-
React the deprotected intermediate with 4-vinylpyridine in methanol (MeOH) with acetic acid at 80 °C overnight.
-
Treat with 4 M HCl in dioxane to afford this compound (45% yield).[4]
Calcium Mobilization Assay
This assay measures the ability of Nucc-390 to induce an increase in intracellular calcium, a hallmark of Gq-coupled GPCR activation.[5][6]
-
Cell Culture: Seed CXCR4-expressing cells (e.g., U87.CD4.CXCR4+ or C8161) in a black-walled, clear-bottom 96-well plate and culture overnight.[5]
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then load with a calcium-sensitive dye (e.g., Fluo-2 AM) for 45-60 minutes at 37°C in the dark.[5][7]
-
Compound Addition: Prepare serial dilutions of this compound. For antagonist testing, pre-incubate cells with a known antagonist (e.g., AMD3100) for 10-30 minutes.[5][7]
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then inject the Nucc-390 solution and immediately begin kinetic reading of fluorescence intensity (excitation ~490 nm, emission ~520 nm).[5][8]
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Analyze the data to determine the dose-response relationship.
pERK Activation Assay (Western Blot)
This assay determines if Nucc-390 activates the MAPK/ERK signaling pathway downstream of CXCR4.[9][10]
-
Cell Culture and Starvation: Culture CXCR4-expressing cells (e.g., HeLa or C8161) to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal pERK levels.[9]
-
Stimulation: Treat the starved cells with Nucc-390 (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes).[2]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[9]
-
Densitometry: Quantify the band intensities to determine the fold-change in pERK levels.
CXCR4 Internalization Assay
This assay visualizes the agonist-induced translocation of CXCR4 from the cell surface to intracellular compartments.[11][12]
-
Cell Culture: Plate HEK293 cells stably expressing YFP-tagged CXCR4 on glass-bottom dishes.[2]
-
Stimulation: Treat the cells with Nucc-390 (e.g., 10 µM) for a specified time (e.g., 2 hours).[2] Include a vehicle-treated control group.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Imaging: Visualize the subcellular localization of CXCR4-YFP using a fluorescence or confocal microscope. In untreated cells, fluorescence should be prominent at the plasma membrane. In Nucc-390-treated cells, fluorescence will appear in intracellular vesicles.[2]
-
Quantification (Flow Cytometry Alternative):
-
Treat CXCR4-expressing cells with Nucc-390 for various times.
-
Stop the reaction with ice-cold PBS.
-
Stain the cells with a fluorescently labeled anti-CXCR4 antibody that recognizes an extracellular epitope.
-
Analyze the mean fluorescence intensity by flow cytometry. A decrease in MFI indicates receptor internalization.[12]
-
Chemotaxis Assay
This assay measures the ability of Nucc-390 to act as a chemoattractant for CXCR4-expressing cells.[13][14][15]
-
Chamber Preparation: Use a Boyden chamber or a transwell insert with a porous membrane (e.g., 5 or 8 µm pores, depending on cell type).
-
Chemoattractant: Add Nucc-390 at various concentrations to the lower chamber in serum-free medium. Use serum-free medium alone as a negative control and a known chemoattractant like CXCL12 as a positive control.
-
Cell Preparation: Resuspend CXCR4-expressing cells (e.g., C8161 or primary T-cells) in serum-free medium.
-
Cell Seeding: Add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).[14]
-
Quantification:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
In Vivo Sciatic Nerve Crush Injury Model
This preclinical model assesses the in vivo efficacy of Nucc-390 in promoting functional recovery after peripheral nerve damage.[1][16]
-
Animal Model: Use adult male rodents (e.g., CD-1 mice or Sprague-Dawley rats).
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make a small incision in the thigh to expose the sciatic nerve.
-
Using fine forceps, crush the nerve at a specific location for a defined duration (e.g., 30 seconds).
-
Suture the muscle and skin layers.
-
-
Drug Administration: Administer this compound (e.g., via intraperitoneal or local injection) according to the desired dosing regimen. Include a vehicle-treated control group.
-
Functional Assessment (Walking Track Analysis):
-
At various time points post-injury, record the animals' footprints as they walk down a narrow track lined with paper.
-
Dip the hind paws in non-toxic ink to capture the prints.
-
Measure parameters from the footprints of the experimental (E) and normal (N) paws, including print length (PL), toe spread (TS), and intermediary toe spread (ITS).[16][17]
-
Calculate the Sciatic Functional Index (SFI) using a validated formula, such as the one described by Bain et al. An SFI of 0 represents normal function, while an SFI of -100 indicates complete dysfunction.[17]
-
-
Histological Analysis (Optional): At the end of the study, perfuse the animals and collect the sciatic nerves for histological analysis of nerve regeneration (e.g., axon counting, myelin thickness).
Mandatory Visualizations
Signaling Pathway of Nucc-390
Caption: Signaling pathway of Nucc-390 via the CXCR4 receptor.
Experimental Workflow for Nucc-390 Characterization
Caption: Experimental workflow for Nucc-390 characterization.
Conclusion
This compound is a promising small-molecule CXCR4 agonist with demonstrated pro-regenerative effects on nervous tissue. Its ability to activate CXCR4 signaling, promote axonal growth, and facilitate functional recovery in preclinical models of nerve injury highlights its therapeutic potential. This technical guide provides a consolidated resource of the available data and methodologies for researchers interested in further exploring the pharmacology and therapeutic applications of Nucc-390 and other CXCR4-targeting compounds. Future studies should focus on elucidating its detailed pharmacokinetic and toxicological profiles and exploring its efficacy in a broader range of neurological disorders.
References
- 1. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCL12/CXCR4 Axis Activation Mediates Prostate Myofibroblast Phenoconversion through Non-Canonical EGFR/MEK/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocytosis assay of chemokine receptor CXCR4 [bio-protocol.org]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
Nucc-390 Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Biological Activity as a CXCR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucc-390 dihydrochloride is a novel, selective small-molecule agonist of the C-X-C chemokine receptor 4 (CXCR4).[1] As a G-protein coupled receptor (GPCR), CXCR4 and its endogenous ligand, CXCL12 (also known as SDF-1), play a crucial role in various physiological and pathological processes, including stem cell trafficking, immune responses, and neuronal development. The therapeutic potential of modulating the CXCR4/CXCL12 signaling axis has led to the development of various agonists and antagonists. Nucc-390 has emerged as a significant research tool and potential therapeutic agent due to its ability to mimic the action of CXCL12, promoting nerve recovery and exhibiting other biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological functions of this compound, along with detailed experimental protocols for its characterization.
Chemical Properties and Structure
This compound is a synthetic, water-soluble compound.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₂₃H₃₅Cl₂N₅O | [5] |
| CAS Number | 2749281-71-6 | [4] |
| Molecular Weight | 468.46 g/mol | - |
| SMILES | O=C(N1CCCCC1)C2=NN(CCC)C3=C2CC(NCCC4=CC=NC=C4)CC3.Cl.Cl | [5] |
| Solubility | Soluble in PBS (20 mg/mL with ultrasonic and warming to 60°C) and DMSO. | [4] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 6 months or -20°C for up to 1 month under nitrogen. |
Note: Specific physicochemical data such as melting point and pKa are not publicly available at the time of this writing.
Structure:
The chemical structure of Nucc-390 features a central pyrazole ring system linked to a piperidine carboxamide and a pyridine ethylamine moiety. This structure is crucial for its interaction with the CXCR4 receptor.
Synthesis
A general scheme for the chemical synthesis of Nucc-390 has been described.[4] The synthesis involves a multi-step process starting from commercially available reagents.
Synthesis Workflow:
Caption: General synthetic workflow for Nucc-390.
Note: A detailed, step-by-step experimental protocol for the synthesis of Nucc-390 is not publicly available. The provided diagram illustrates the key reaction types involved.
Mechanism of Action and Signaling Pathway
Nucc-390 acts as a selective agonist for the CXCR4 receptor.[1] Upon binding to CXCR4, it initiates a cascade of intracellular signaling events that are characteristic of GPCR activation.
CXCR4 Signaling Pathway Activated by Nucc-390:
Caption: Simplified CXCR4 signaling cascade initiated by Nucc-390.
Key downstream effects of Nucc-390 binding to CXCR4 include:
-
G-protein activation: Nucc-390 stimulates the Gαi subunit of the heterotrimeric G-protein.
-
Calcium Mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3), which triggers the release of intracellular calcium stores.[1]
-
MAPK/ERK Pathway Activation: Nucc-390 treatment leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAP kinase signaling pathway.[1][6]
-
Receptor Internalization: Similar to the natural ligand CXCL12, Nucc-390 induces the internalization of the CXCR4 receptor from the cell surface.[1][6]
-
Chemotaxis: Nucc-390 promotes the directed migration of cells expressing CXCR4, a process known as chemotaxis.[6]
Experimental Protocols
The following sections provide representative protocols for key experiments used to characterize the biological activity of Nucc-390. These are based on standard methodologies and should be optimized for specific cell types and experimental conditions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR4 activation by Nucc-390.
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Plate cells expressing CXCR4 (e.g., C8161 melanoma cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with Fura-2 AM (typically 1-5 µM) in the same buffer, often supplemented with a non-ionic detergent like Pluronic F-127 to aid dispersion.[7] Incubate for 30-60 minutes at 37°C.[7][8]
-
Washing: Gently wash the cells twice with buffer to remove extracellular Fura-2 AM.
-
Assay: Place the plate in a fluorescence plate reader equipped with injectors.
-
Data Acquisition: Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.[7][9]
-
Agonist Addition: Inject a solution of this compound at the desired concentration.
-
Measurement: Continuously record the fluorescence ratio for several minutes to monitor the change in intracellular calcium.
-
Controls: Include wells with vehicle control (buffer only) and a known CXCR4 antagonist (e.g., AMD3100) to confirm the specificity of the response.
CXCR4 Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the CXCR4 receptor from the cell surface.
Experimental Workflow:
Caption: Workflow for the CXCR4 receptor internalization assay.
Detailed Methodology (Flow Cytometry):
-
Cell Preparation: Harvest CXCR4-expressing cells (e.g., Jurkat cells) and wash with cold FACS buffer (e.g., PBS with 1% BSA).
-
Treatment: Resuspend cells in media and treat with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 2 hours) at 37°C.[1]
-
Staining: Place the cells on ice to stop internalization. Pellet the cells and resuspend in cold FACS buffer containing a fluorescently labeled antibody against an extracellular epitope of CXCR4. Incubate on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
Data Interpretation: A decrease in the mean fluorescence intensity of the cell population treated with Nucc-390 compared to the vehicle control indicates receptor internalization.
Chemotaxis Assay
This assay assesses the ability of Nucc-390 to induce directed cell migration.
Experimental Workflow:
Caption: Workflow for the Boyden chamber chemotaxis assay.
Detailed Methodology (Boyden Chamber):
-
Chamber Preparation: Add serum-free media containing various concentrations of this compound or a control chemoattractant (e.g., CXCL12) to the lower wells of a Boyden chamber apparatus.[10][11]
-
Membrane: Place a porous polycarbonate membrane (pore size selected based on cell type, e.g., 8 µm for many cancer cell lines) over the lower wells.[5]
-
Cell Seeding: Resuspend CXCR4-expressing cells (e.g., C8161 cells) in serum-free media and place them in the upper chamber.[6]
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 4-24 hours).
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several microscopic fields for each condition.
pERK Activation Assay (Western Blot)
This assay detects the phosphorylation of ERK, a downstream effector of CXCR4 signaling, in response to Nucc-390.
Experimental Workflow:
Caption: Workflow for the pERK activation western blot assay.
Detailed Methodology:
-
Cell Treatment: Culture CXCR4-expressing cells (e.g., C8161 cells) and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with this compound (e.g., 10 µM) for a short period (e.g., 30 minutes).[1][6]
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total ERK to confirm equal protein loading.
Conclusion
This compound is a valuable pharmacological tool for studying the CXCR4 signaling pathway. Its well-defined chemical structure and its characterized activity as a selective CXCR4 agonist make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of CXCR4 in health and disease, and to explore the therapeutic potential of CXCR4 agonists like Nucc-390. Further research is warranted to fully elucidate its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
An In-depth Technical Guide to the In Vitro Characterization of Nucc-390 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Nucc-390 dihydrochloride, a novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). The data and methodologies presented herein are compiled from published research to facilitate further investigation and application of this compound in drug discovery and development.
Introduction to this compound
Nucc-390 is a significant compound in the study of CXCR4 signaling, a pathway implicated in various physiological and pathological processes including immune response, stem cell migration, and neurogenesis.[1] As a small-molecule agonist, Nucc-390 offers advantages over peptide-based ligands, such as potentially improved metabolic stability and bioavailability.[2] It has been shown to mimic the effects of the natural CXCR4 ligand, CXCL12α, promoting nerve recovery and axonal growth, making it a candidate for therapeutic development in neurodegenerative conditions.[1][3][4]
Mechanism of Action
Nucc-390 functions as a CXCR4 receptor agonist.[3] Its mechanism involves direct binding to the CXCR4 receptor, which triggers downstream intracellular signaling cascades.[5] Unlike the antagonist AMD3100, Nucc-390 activates the receptor, leading to a range of cellular responses.[1][3] Key events in its mechanism of action include the mobilization of intracellular calcium, induction of receptor internalization, and activation of the MAP kinase pathway via phosphorylation of ERK.[2]
Quantitative Data Summary
The following tables summarize the quantitative data available from in vitro studies of Nucc-390.
Table 1: Cellular Activity of Nucc-390
| Assay Type | Cell Line | Concentration | Observed Effect | Reference |
| Calcium Mobilization | C8161 cells | 10 µM | Strong intracellular calcium response | [2] |
| ERK Phosphorylation | C8161 cells | 10 µM | Increased levels of phosphorylated ERK (pERK) | [2][3] |
| CXCR4 Internalization | HEK293 cells | 10 µM | Pronounced internalization of CXCR4-YFP | [2][3] |
| Chemotaxis | C8161 cells | 10 µM | Robust chemotactic activity | [2] |
| Axonal Growth | Cerebellar Granule Neurons (CGNs) | 0-1.25 µM | Boosted axonal growth | [3][6] |
| Axonal Elongation | Spinal Cord Motor Neurons (SCMNs) | Not specified | Induces elongation of motor axons | [4] |
Table 2: Receptor Interaction
| Assay Type | System | Concentration | Result | Reference |
| 125I-SDF-1α Binding | Human Chem-1 cells expressing CXCR4 | Up to 10 µM | No significant inhibition of binding | [2] |
Note: The lack of inhibition in the radioligand binding assay suggests that Nucc-390 may be an orthosteric agonist that does not compete with SDF-1α binding in this experimental setup, or that it has a different binding mode.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. Intracellular Calcium Mobilization Assay
-
Cell Line: C8161 cells.
-
Protocol:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
After loading, cells are washed to remove extracellular dye.
-
Baseline fluorescence is recorded.
-
Nucc-390 (10 µM) is added to the cells.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
The response is compared to that induced by the natural ligand SDF-1 (100 nM) and can be blocked by the CXCR4 antagonist AMD3100 (1 µM).[2]
-
4.2. ERK Phosphorylation Assay (Western Blot)
-
Cell Line: C8161 cells.
-
Protocol:
-
Cells are treated with Nucc-390 (10 µM) for a specified time (e.g., 30 minutes).[2][3]
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK) and subsequently with an antibody for total ERK as a loading control.
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate and an imaging system.[2]
-
4.3. CXCR4 Receptor Internalization Assay
-
Cell Line: HEK293 cells expressing YFP-tagged CXCR4 receptors.
-
Protocol:
-
Cells are cultured on a suitable imaging surface (e.g., glass-bottom dishes).
-
Cells are treated with Nucc-390 (10 µM) for a specified time (e.g., 2 hours).[2][3]
-
The cellular localization of CXCR4-YFP is observed using fluorescence microscopy.
-
Untreated cells serve as a control, showing membrane localization of the receptor.
-
Internalization is characterized by the appearance of fluorescent aggregates within the cytosol.[2]
-
4.4. Chemotaxis Assay
-
Method: Boyden chamber assay.
-
Cell Line: C8161 cells.
-
Protocol:
-
A Boyden chamber with a porous membrane is used.
-
The lower chamber is filled with media containing the chemoattractant (Nucc-390 at 10 µM or SDF-1 at 100 nM).[2]
-
C8161 cells are placed in the upper chamber.
-
The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted.[2]
-
4.5. Axonal Growth and Elongation Assay
-
Cell Lines: Cerebellar granule neurons (CGNs) or spinal cord motor neurons (SCMNs).[3][4]
-
Protocol:
-
Primary neurons are cultured in appropriate media.
-
Nucc-390 is added to the culture medium at various concentrations (e.g., 0-1.25 µM) for a specified duration (e.g., 24 hours).[3][6]
-
After incubation, the neurons are fixed.
-
Axons are identified by staining with a neuron-specific marker (e.g., β3-tubulin).[4]
-
Images of the neurons are captured using microscopy.
-
Axon length is measured using imaging software, and the results are compared to untreated control cells.[4]
-
Visualizations
5.1. Signaling Pathway
5.2. Experimental Workflow: ERK Phosphorylation (Western Blot)
References
- 1. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy NUCC-390 (EVT-278154) | 1060524-97-1 [evitachem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Biological Functions of Nucc-390 Dihydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Novel CXCR4 Agonist in Neuronal Regeneration and Beyond
Nucc-390 dihydrochloride, a novel small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a promising therapeutic candidate, particularly in the field of neuroregeneration. This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanism of action, and detailed experimental protocols for researchers and drug development professionals.
Core Mechanism of Action: A Potent CXCR4 Agonist
This compound exerts its biological effects by acting as a selective agonist for the CXCR4 receptor, a G-protein coupled receptor (GPCR). It mimics the action of the endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12α). The binding of Nucc-390 to CXCR4 initiates a cascade of intracellular signaling events, the effects of which are consistently blocked by the selective CXCR4 antagonist, AMD3100.
Downstream Signaling Pathways
Activation of CXCR4 by Nucc-390 triggers several key downstream signaling pathways:
-
MAPK/ERK Pathway Activation: Treatment of cells with Nucc-390 leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is pivotal in regulating cellular processes such as proliferation, differentiation, and survival.
-
Calcium Mobilization: As a GPCR agonist, Nucc-390 induces a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This is a hallmark of GPCR activation and plays a crucial role in various cellular responses.
-
Receptor Internalization: Prolonged exposure to Nucc-390 induces the internalization of the CXCR4 receptor. This process is a key mechanism for regulating receptor signaling and is mediated by both G-protein and β-arrestin pathways.
Key Biological Functions
The agonistic activity of Nucc-390 on the CXCR4 receptor translates into several significant biological functions, with profound implications for therapeutic applications.
Promotion of Neuronal Regeneration and Axonal Growth
A primary and extensively studied function of Nucc-390 is its potent ability to promote nerve recovery and axonal elongation following injury. This has been demonstrated in various preclinical models:
-
In Vivo Sciatic Nerve Crush Model: Administration of Nucc-390 to mice following a sciatic nerve crush injury significantly accelerates functional recovery, as measured by the Compound Muscle Action Potential (CMAP).[1]
-
In Vitro Axonal Elongation: In cultured cerebellar granule neurons (CGNs) and spinal cord motor neurons (SCMNs), Nucc-390 promotes dose-dependent axonal growth and elongation.[2]
-
Neurotoxin-Induced Nerve Degeneration: Nucc-390 has been shown to facilitate the recovery of neuromuscular junctions after damage induced by α-latrotoxin and taipoxin, a component of Taipan snake venom.
Chemotaxis
Nucc-390 stimulates the directed migration of cells, a process known as chemotaxis. This function is particularly relevant for immune cells and cancer cells that express the CXCR4 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data from various experimental studies on this compound.
| In Vitro Assay | Cell Line/Neuron Type | Nucc-390 Concentration | Incubation Time | Observed Effect |
| ERK Phosphorylation | - | 10 µM | 30 minutes | Increased pERK levels |
| Calcium Mobilization | C8161 | 10 µM | - | Strong [Ca2+]i response |
| CXCR4 Internalization | HEK293 (YFP-CXCR4) | 10 µM | 2 hours | Receptor internalization |
| Axonal Elongation | CGNs, SCMNs | 0 - 1.25 µM | 24 hours | Dose-dependent axonal growth |
| In Vivo Study | Animal Model | Nucc-390 Dosage | Administration Route | Frequency & Duration | Observed Effect |
| Sciatic Nerve Crush | Mouse | 26 mg/kg | Intraperitoneal | Daily | Accelerated functional recovery (CMAP) |
| NMJ Degeneration | Mouse | 3.2 mg/kg | Hind limb injection | Twice daily for 3 days | Promoted neuromuscular junction recovery |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
References
An In-depth Technical Guide to Nucc-390 Dihydrochloride for Nerve Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucc-390 dihydrochloride is a novel small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). Emerging research has highlighted its significant potential in promoting nerve regeneration, positioning it as a promising therapeutic candidate for peripheral nerve injuries. This technical guide provides a comprehensive overview of Nucc-390, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action: The CXCL12α/CXCR4 Signaling Axis
Nucc-390 exerts its pro-regenerative effects by activating the CXCL12α/CXCR4 signaling pathway.[1][2][3] In the context of nerve injury, the chemokine CXCL12α is primarily expressed by Schwann cells, while its receptor, CXCR4, is expressed in the axonal compartment of neurons.[1][2][3] The binding of an agonist, such as CXCL12α or Nucc-390, to CXCR4 initiates a signaling cascade that is crucial for axonal elongation and functional recovery of the injured nerve.[1][2][3] This makes Nucc-390 a strong candidate to stimulate nerve repair by promoting the growth of axons.[1][2][3]
Signaling Pathway Diagram
Caption: Nucc-390 activation of the CXCL12α/CXCR4 signaling pathway.
Quantitative Data from Preclinical Studies
The efficacy of Nucc-390 in promoting nerve regeneration has been quantified in both in vitro and in vivo models.
In Vitro: Neurite Outgrowth Assay
In primary cultures of spinal cord motor neurons (SCMNs), Nucc-390 has been shown to significantly induce the elongation of motor axons. This effect is mediated by CXCR4, as it is blocked by the CXCR4 antagonist AMD3100.[1]
| Nucc-390 Concentration | Mean Axon Length (% of Control) |
| 0 µM (Control) | 100% |
| 0.1 µM | ~120% |
| 0.5 µM | ~150% |
| 1.0 µM | ~160% |
Note: The above data is an approximate representation based on graphical data from the cited literature.
In Vivo: Sciatic Nerve Crush Model
In a mouse model of sciatic nerve crush injury, treatment with Nucc-390 has been demonstrated to promote the functional recovery of the nerve. This was assessed by measuring the Compound Muscle Action Potential (CMAP) in the gastrocnemius muscle at various time points post-injury.[1]
| Treatment Group | Day 7 Post-Injury (CMAP Area) | Day 14 Post-Injury (CMAP Area) | Day 28 Post-Injury (CMAP Area) |
| Vehicle | ~20% of baseline | ~40% of baseline | ~60% of baseline |
| Nucc-390 | ~35% of baseline | ~65% of baseline | ~85% of baseline |
Note: The above data is an approximate representation based on graphical data from the cited literature.
Experimental Protocols
In Vitro Neurite Outgrowth Assay
This protocol describes the general steps for assessing the effect of Nucc-390 on neurite outgrowth in primary motor neurons.
Caption: Workflow for an in vitro neurite outgrowth assay.
Detailed Steps:
-
Cell Culture: Isolate primary spinal cord motor neurons from embryonic day 14-15 rat embryos.
-
Plating: Plate the dissociated neurons on glass coverslips pre-coated with poly-L-lysine and laminin in a 24-well plate.
-
Treatment: After allowing the neurons to adhere, treat the cultures with different concentrations of this compound dissolved in the culture medium. Include a vehicle-only control group.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with a suitable blocking buffer. Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin), followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire images of the stained neurons using a fluorescence microscope.
-
Analysis: Use image analysis software to trace and measure the length of the longest neurite for a significant number of neurons in each treatment group.
-
Statistical Analysis: Compare the mean neurite lengths between the Nucc-390 treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
In Vivo Sciatic Nerve Crush Model
This protocol outlines the key steps for evaluating the in vivo efficacy of Nucc-390 in a mouse model of peripheral nerve injury.
Caption: Workflow for an in vivo sciatic nerve crush model.
Detailed Steps:
-
Surgical Procedure: Anesthetize adult mice (e.g., C57BL/6) and make a small incision on the thigh to expose the sciatic nerve. Using fine forceps, crush the nerve at a specific location for a controlled duration (e.g., 30 seconds). Suture the muscle and skin layers.
-
Drug Administration: Administer this compound or a vehicle control to the mice. The route of administration (e.g., intraperitoneal, local) and dosing schedule should be predetermined.
-
Functional Assessment (Electrophysiology): At various time points post-surgery (e.g., weekly), perform electrophysiological recordings. Anesthetize the mouse and stimulate the sciatic nerve proximal to the crush site. Record the Compound Muscle Action Potential (CMAP) from the gastrocnemius muscle. The amplitude and area of the CMAP are indicative of the extent of functional reinnervation.
-
Data Analysis: Calculate the CMAP area for each animal and normalize it to the pre-injury baseline value. Compare the mean CMAP recovery between the Nucc-390 and vehicle-treated groups at each time point using statistical analysis.
-
Histological Analysis (Optional): At the end of the study, perfuse the animals and collect the sciatic nerves and gastrocnemius muscles. Perform histological staining (e.g., for myelin and axons) on nerve cross-sections to assess axonal regeneration and myelination. Muscle tissue can be analyzed for signs of atrophy or reinnervation.
Conclusion
This compound has demonstrated significant promise as a therapeutic agent for promoting nerve regeneration. Its well-defined mechanism of action, centered on the activation of the CXCR4 receptor, and the compelling preclinical data from both in vitro and in vivo studies, provide a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for researchers to investigate the potential of Nucc-390 and other CXCR4 agonists in the field of neural repair.
References
The Role of Nucc-390 Dihydrochloride in Promoting Axonal Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucc-390 dihydrochloride, a small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a promising therapeutic candidate for promoting axonal regeneration and functional recovery following nerve injury. This technical guide provides an in-depth analysis of the mechanism of action, key experimental findings, and methodologies related to the pro-regenerative effects of Nucc-390. By activating the CXCR4 receptor, Nucc-390 mimics the endogenous ligand CXCL12α, triggering downstream signaling cascades that enhance axonal elongation and nerve repair. This document summarizes the critical quantitative data, details the experimental protocols used to generate these findings, and visualizes the underlying biological pathways and workflows.
Introduction
Peripheral nerve injuries represent a significant clinical challenge, often resulting in long-term disability. The intrinsic capacity of the peripheral nervous system for regeneration provides a foundation for therapeutic intervention. The CXCL12α-CXCR4 signaling axis has been identified as a key player in this regenerative process.[1][2] this compound, a potent and selective CXCR4 agonist, has been shown to effectively harness this pathway to promote axonal growth and functional recovery in preclinical models of nerve damage.[2][3][4] This document serves as a comprehensive resource for understanding the scientific basis for the therapeutic potential of Nucc-390 in nerve repair.
Mechanism of Action: The CXCL12α-CXCR4 Signaling Axis
Nucc-390 exerts its pro-regenerative effects by acting as an agonist at the CXCR4 receptor, a G-protein coupled receptor.[4][5] Upon nerve injury, the expression of CXCR4 is upregulated in the axonal compartment of the damaged nerve, while its natural ligand, CXCL12α, is expressed by Schwann cells at the injury site.[1][2] The binding of Nucc-390 to CXCR4 initiates a signaling cascade that is crucial for axonal elongation and regeneration. This action is dependent on CXCR4, as the effects of Nucc-390 are abolished by the specific CXCR4 antagonist, AMD3100.[4]
The downstream signaling events following CXCR4 activation by Nucc-390 include the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of the MAP kinase pathway, which is known to be involved in cell growth and differentiation.[5] This activation ultimately leads to the promotion of axonal growth and functional recovery of the neuromuscular junction (NMJ).[4][6]
Quantitative Data on Axonal Growth
In Vitro Studies
In vitro experiments using primary neuronal cultures have demonstrated the dose-dependent effect of Nucc-390 on axonal elongation.
| Cell Type | Treatment | Concentration (µM) | Outcome | Percentage of Control | Reference |
| Rat Spinal Cord Motor Neurons | Nucc-390 | 0.1 | Increased Axon Length | ~120% | [1][3] |
| Rat Spinal Cord Motor Neurons | Nucc-390 | 0.5 | Increased Axon Length | ~140% | [1][3] |
| Rat Spinal Cord Motor Neurons | Nucc-390 | 1.0 | Increased Axon Length | ~160% | [1][3] |
| Rat Spinal Cord Motor Neurons | Nucc-390 | 2.5 | Increased Axon Length | ~160% | [1][3] |
| Cerebellar Granule Neurons | Nucc-390 | 0 - 1.25 | Boosted Axonal Growth | Max effect ~163% | [4][6] |
| Cerebellar Granule Neurons | CXCL12α | Not Specified | Boosted Axonal Growth | ~161% | [4] |
In Vivo Studies
In vivo studies using mouse models of nerve injury have shown that Nucc-390 promotes functional and anatomical recovery.
| Animal Model | Injury Model | Treatment | Dosage | Outcome | Reference |
| CD-1 Mice | α-Latrotoxin (α-LTx) induced NMJ degeneration | Nucc-390 | 3.2 mg/kg (twice daily) | Promoted functional and anatomical recovery of the NMJ | [6] |
| Mice | Sciatic Nerve Crush | Nucc-390 | Not Specified | Increased area of Compound Muscle Action Potential (CMAP) | [1] |
| Mice | Sciatic Nerve Transection | Nucc-390 | Not Specified | Increased density of axons in active regrowth | [3] |
Experimental Protocols
In Vitro Axonal Growth Assay
This protocol describes the methodology used to assess the effect of Nucc-390 on the axonal growth of primary motor neurons.[3][4]
Detailed Steps:
-
Cell Culture: Rat spinal cord motor neurons (SCMNs) are isolated and cultured.[3]
-
Treatment: SCMNs are treated with various concentrations of Nucc-390 for 24 hours.[3]
-
Immunostaining: Cells are fixed and stained with an antibody against β3-tubulin to visualize axons.[3]
-
Imaging and Analysis: Axons are imaged, traced, and their lengths are measured to quantify growth as a percentage of the untreated control.[3]
In Vivo Sciatic Nerve Injury Model
This protocol outlines the procedure for evaluating the effect of Nucc-390 on nerve regeneration after sciatic nerve injury in mice.[1][3]
-
Surgical Procedure: A sciatic nerve crush or cut is performed on anesthetized mice.[1][2]
-
Treatment Administration: Nucc-390 or a vehicle control is administered to the mice.
-
Functional Assessment: Functional recovery is quantified by measuring the compound muscle action potential (CMAP) at specific time points post-injury.[1][2]
-
Histological Analysis: After a set period, the sciatic nerves are harvested, sectioned, and stained with antibodies against neurofilament (NF) and GAP43 to visualize and quantify axonal regrowth.[3]
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for promoting axonal regeneration. Its targeted action on the CXCR4 receptor provides a specific and potent mechanism for stimulating the intrinsic repair pathways of the peripheral nervous system. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in enhancing axonal elongation and functional recovery.
Future research should focus on optimizing dosing regimens, evaluating long-term safety and efficacy, and exploring the potential of Nucc-390 in other models of neuronal damage, including central nervous system injuries. The compelling preclinical evidence strongly suggests that Nucc-390 is a promising candidate for clinical trials to assess its therapeutic utility in patients with peripheral nerve injuries.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Nucc-390 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucc-390 dihydrochloride is a novel, selective small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4)[1]. As a G-protein coupled receptor, CXCR4 and its natural ligand, CXCL12α, are implicated in a multitude of physiological and pathological processes. These include stem cell migration, inflammation, neurodegenerative conditions, and the growth of B cell precursors and motor axons[2]. Nucc-390 has demonstrated the ability to induce CXCR4 internalization and stimulate downstream signaling pathways, making it a valuable tool for research in neuroregeneration and other CXCR4-mediated processes[1][3]. In preclinical studies, it has been shown to promote the recovery of neuromuscular junction function after damage[2][4][5][6]. These application notes provide detailed protocols for utilizing Nucc-390 in cell culture experiments.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cerebellar Granule Neurons (CGNs) | Axonal Growth Assay | 0.0625 µM - 1.25 µM | 24 hours | Stimulated axonal growth | [1][7] |
| C8161 cells | pERK Western Blot | 10 µM | 30 minutes (pre-treatment) | Increased levels of phosphorylated ERK | [1][7] |
| HEK293 cells (expressing CXCR4-YFP) | Receptor Internalization | 10 µM | 2 hours | Induced CXCR4 receptor internalization | [1][3][7] |
| C8161 cells | Intracellular Calcium Mobilization | 10 µM | Not Specified | Produced a strong intracellular calcium response | [1] |
| Spinal Cord Motor Neurons (SCMNs) | Axonal Elongation Assay | Various concentrations | 24 hours | Induced elongation of motor axons | [4] |
Signaling Pathway
Nucc-390 acts as an agonist at the CXCR4 receptor. Upon binding, it activates downstream signaling cascades that are typically initiated by the natural ligand CXCL12α. This includes the induction of intracellular calcium mobilization and the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. A significant cellular response to Nucc-390 treatment is the internalization of the CXCR4 receptor, a common regulatory mechanism for G-protein coupled receptors. These signaling events ultimately lead to various biological outcomes, such as the promotion of axonal growth and regeneration. The effects of Nucc-390 can be blocked by CXCR4 antagonists like AMD3100[1][2][3].
Experimental Protocols
Protocol 1: Assessment of Axonal Growth in Primary Neurons
This protocol is adapted from studies on cerebellar granule neurons (CGNs) and spinal cord motor neurons (SCMNs)[1][4][7].
1. Cell Plating: a. Isolate primary neurons (e.g., CGNs or SCMNs) from embryonic or neonatal rodents using established protocols. b. Plate the dissociated neurons on coverslips pre-coated with a suitable substrate (e.g., poly-L-lysine) in a 24-well plate. c. Culture the cells in appropriate neuronal growth medium.
2. Nucc-390 Treatment: a. After allowing the neurons to adhere and extend initial processes (typically 24 hours), prepare fresh culture medium containing various concentrations of this compound (e.g., 0 µM, 0.0625 µM, 0.25 µM, 1.25 µM). b. Carefully replace the existing medium in each well with the Nucc-390-containing medium. c. Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
3. Immunofluorescence Staining: a. After incubation, fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. c. Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour. d. Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin) overnight at 4°C. e. Wash the cells three times with PBS. f. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. g. Mount the coverslips onto microscope slides.
4. Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Trace the length of the longest axon for a significant number of neurons per condition. c. Quantify and compare the average axon length between the different treatment groups.
Protocol 2: Analysis of ERK Phosphorylation
This protocol is based on experiments performed in C8161 cells[1][7].
1. Cell Culture and Serum Starvation: a. Culture C8161 cells in appropriate growth medium until they reach 70-80% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal levels of ERK phosphorylation.
2. Nucc-390 Treatment: a. Pre-treat the serum-starved cells with 10 µM this compound for 30 minutes at 37°C. b. Include a vehicle control (e.g., sterile water or PBS) and a positive control (e.g., CXCL12α). To demonstrate specificity, a condition with a CXCR4 antagonist (e.g., AMD3100) followed by Nucc-390 treatment can be included.
3. Cell Lysis: a. After treatment, immediately place the culture dish on ice and wash the cells with ice-cold PBS. b. Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C.
4. Western Blotting: a. Determine the protein concentration of the lysates using a BCA or Bradford assay. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. e. Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate. i. Strip the membrane and re-probe for total ERK as a loading control.
5. Densitometry Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Compare the relative levels of ERK phosphorylation across the different treatment conditions.
Protocol 3: Cytotoxicity Assay
While Nucc-390 is primarily studied for its agonistic and regenerative properties, it is crucial to assess its potential cytotoxicity, especially when determining the optimal concentration range for experiments.
1. Cell Plating: a. Plate the cells of interest (e.g., HEK293, primary neurons) in a 96-well plate at a predetermined optimal density. b. Allow the cells to adhere overnight.
2. Nucc-390 Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. A wide range of concentrations should be tested. b. Replace the medium in the wells with the medium containing the different concentrations of Nucc-390. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine). c. Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
3. Viability/Cytotoxicity Measurement: a. Choose a suitable cytotoxicity assay, such as one based on the measurement of lactate dehydrogenase (LDH) release from damaged cells or a dye-based assay that measures membrane integrity (e.g., Propidium Iodide or CellTox™ Green)[8]. b. Follow the manufacturer's instructions for the chosen assay kit. c. For an LDH assay, this typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture. d. For dye-based assays, the fluorescent dye is added directly to the wells.
4. Data Acquisition and Analysis: a. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. b. Calculate the percentage of cytotoxicity for each concentration relative to the positive control. c. Plot the percentage of cytotoxicity against the log of the Nucc-390 concentration to determine the cytotoxic concentration 50 (CC50), if applicable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for In Vivo Administration of Nucc-390 Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Nucc-390 dihydrochloride, a selective small-molecule CXCR4 receptor agonist, in mouse models of nerve injury. Nucc-390 has demonstrated significant potential in promoting nerve recovery and regeneration, making it a valuable tool for neurobiological research and therapeutic development.[1]
Introduction
This compound is a potent agonist of the CXCR4 receptor, playing a crucial role in the CXCL12α-CXCR4 signaling axis. This pathway is integral to various physiological processes, including nerve development and regeneration. In vivo studies in mice have shown that administration of Nucc-390 effectively promotes functional and anatomical recovery following peripheral nerve damage induced by either physical trauma or neurotoxins.[2][3] The mechanism of action involves the stimulation of axonal growth and elongation, highlighting its therapeutic potential for neurodegenerative conditions and nerve injuries.[2][4]
Data Presentation
The following tables summarize the quantitative data from key in vivo studies in mice, demonstrating the efficacy of this compound in promoting nerve regeneration.
Table 1: Efficacy of Nucc-390 in a Sciatic Nerve Crush Injury Mouse Model
| Parameter | Treatment Group | Day 7 | Day 14 | Day 28 |
| Compound Muscle Action Potential (CMAP) Area (mV*ms) | Vehicle | ~2 | ~5 | ~15 |
| Nucc-390 (26 mg/kg/day, i.p.) | ~5 | ~15 | ~25 |
Data are approximated from graphical representations in the cited literature. For precise values, please refer to the original publication.[2]
Table 2: Efficacy of Nucc-390 in an α-Latrotoxin (α-LTx) Induced Nerve Degeneration Mouse Model
| Parameter | Vehicle | Nucc-390 (3.2 mg/kg, twice daily, hind limb injection) |
| Evoked Junctional Potential (EJP) Amplitude (mV) at 72h | ~5 | ~9** |
| Percentage of Re-innervated Neuromuscular Junctions (NMJs) at 72h | ~40% | ~80%*** |
**p < 0.05, ***p < 0.01, ***p < 0.001 vs. Vehicle. Data are approximated from graphical representations in the cited literature. For precise values, please refer to the original publication.[5]
Signaling Pathway
Nucc-390 exerts its pro-regenerative effects by activating the CXCL12α-CXCR4 signaling pathway. Upon binding to the CXCR4 receptor on the neuronal cell surface, Nucc-390 initiates a downstream signaling cascade that includes the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key molecule in the MAP kinase pathway.[1] This signaling cascade ultimately promotes gene expression changes that lead to enhanced axonal growth and nerve regeneration.
Experimental Protocols
Protocol 1: In Vivo Administration of Nucc-390 in a Mouse Model of Sciatic Nerve Crush Injury
This protocol describes the administration of Nucc-390 to promote nerve regeneration following a sciatic nerve crush injury in mice.
1. Preparation of this compound Solution:
-
Vehicle Composition:
-
Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Option 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Option 3: 10% DMSO, 90% Corn Oil.
-
-
Procedure:
-
Dissolve this compound in DMSO first.
-
Add the other solvents sequentially.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final solution should be clear. A solubility of at least 2.5 mg/mL can be achieved.
-
2. Animal Model and Surgical Procedure:
-
Animal Strain: CD-1 or C57BL/6 mice (6-8 weeks old).
-
Anesthesia: Administer an appropriate anesthetic (e.g., sodium pentobarbital, 30-50 mg/kg, i.p.).
-
Surgical Procedure:
-
Expose the left sciatic nerve through a gluteal muscle-splitting approach.
-
Apply a crush injury to the nerve at a defined distance from the sciatic notch using a fine hemostatic forceps or a specialized clip for a consistent duration (e.g., 3 minutes).
-
3. Administration of Nucc-390:
-
Dosage: 26 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Duration: As required by the experimental design (e.g., 7, 14, or 28 days).
4. Assessment of Nerve Regeneration:
-
Compound Muscle Action Potential (CMAP) Recording:
-
Anesthetize the mouse at the desired time point.
-
Place recording electrodes on the gastrocnemius muscle and stimulating electrodes on the sciatic nerve proximal to the crush site.
-
Record the CMAP area to quantify functional recovery.
-
Protocol 2: In Vivo Administration of Nucc-390 in a Mouse Model of α-Latrotoxin (α-LTx) Induced Nerve Degeneration
This protocol details the use of Nucc-390 to promote neuromuscular junction (NMJ) recovery after neurotoxin-induced degeneration.
1. Preparation of this compound Solution:
-
Follow the same procedure as in Protocol 1 to prepare the dosing solution.
2. Animal Model and Toxin Administration:
-
Animal Strain: CD-1 mice (6-8 weeks old).
-
Toxin Administration:
-
Administer α-Latrotoxin (α-LTx) via local injection into the hind limb muscle (e.g., soleus muscle) to induce degeneration of motor axon terminals.
-
3. Administration of Nucc-390:
-
Dosage: 3.2 mg/kg body weight.[1]
-
Route of Administration: Local injection into the hind limb.[1]
-
Frequency: Twice daily.[1]
-
Duration: 3 days.[1]
4. Assessment of NMJ Recovery:
-
Electrophysiology:
-
At 72 hours post-toxin injection, dissect the soleus muscle.
-
Record Evoked Junctional Potentials (EJPs) to assess the functional recovery of neurotransmission.
-
-
Immunohistochemistry:
-
Fix the dissected muscles in paraformaldehyde (PFA).
-
Stain for presynaptic markers (e.g., syntaxin-1A/1B) and postsynaptic acetylcholine receptors (e.g., with fluorescently labeled α-bungarotoxin).
-
Quantify the percentage of re-innervated NMJs by imaging.
-
Protocol 3: Western Blot Analysis of pERK in Mouse Sciatic Nerve
This protocol provides a method to assess the activation of the ERK signaling pathway in sciatic nerve tissue following Nucc-390 administration.
1. Tissue Collection and Lysis:
-
At the desired time point after Nucc-390 administration, euthanize the mouse and dissect the sciatic nerve.
-
Immediately snap-freeze the tissue in liquid nitrogen or proceed with homogenization.
-
Homogenize the nerve tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody against total ERK or a loading control protein (e.g., GAPDH or β-actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Nucc-390 Dihydrochloride: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucc-390 dihydrochloride is a novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). As a G-protein coupled receptor (GPCR), CXCR4 and its natural ligand, CXCL12 (also known as SDF-1α), play a crucial role in various physiological and pathological processes. These include neurogenesis, immune responses, and cancer metastasis. Nucc-390, by activating the CXCR4 signaling pathway, has demonstrated potential in promoting nerve regeneration and recovery of function after neurodegeneration. These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro studies.
Data Presentation: Solubility
The solubility of this compound in commonly used laboratory solvents is summarized below. It is important to note that for both solvents, the use of sonication is recommended to aid dissolution. For DMSO, it is advised to use a newly opened bottle as hygroscopic DMSO can affect solubility.
| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |
| DMSO | 100 | 213.47 mM | Ultrasonic treatment is recommended. Use of newly opened (anhydrous) DMSO is advised.[1][2] |
| Water | 25 | 53.37 mM | Ultrasonic treatment is required.[1][2] |
Signaling Pathway
Nucc-390 acts as an agonist at the CXCR4 receptor, initiating a cascade of downstream signaling events. Upon binding, it stimulates G-protein coupling, leading to the activation of multiple intracellular pathways. One of the key pathways involves the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family. This activation is associated with cellular processes such as proliferation and survival. Furthermore, Nucc-390-mediated CXCR4 activation leads to an increase in intracellular calcium levels and induces receptor internalization, a common mechanism for regulating GPCR signaling.
Caption: Nucc-390 activates the CXCR4 receptor, leading to downstream signaling.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile deionized water
-
Ultrasonic bath
-
Sterile, nuclease-free microcentrifuge tubes
Procedure for 100 mg/mL DMSO Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved.[1][2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Procedure for 25 mg/mL Water Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile deionized water to achieve a final concentration of 25 mg/mL.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved.[1][2] Note that this may require more time compared to dissolution in DMSO.
-
Sterile filter the aqueous stock solution through a 0.22 µm filter before use in cell culture.
-
Aliquot the stock solution and store at -20°C or -80°C.
Protocol 2: In Vitro Cell-Based Assay Workflow
This generalized workflow can be adapted for various cell-based assays, such as measuring calcium mobilization, ERK phosphorylation, or receptor internalization.
Caption: A general workflow for in vitro experiments using Nucc-390.
Detailed Steps:
-
Cell Culture: Culture the cells of interest (e.g., cells endogenously or exogenously expressing CXCR4) under standard conditions. Seed the cells at an appropriate density in a suitable culture plate (e.g., 96-well plate for high-throughput screening, or chamber slides for imaging).
-
Preparation of Working Solutions: On the day of the experiment, thaw the Nucc-390 stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control using the same final concentration of the solvent (DMSO or water) as in the highest concentration of Nucc-390 tested.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Nucc-390 or the vehicle control.
-
Incubation: Incubate the cells for the desired period, which will vary depending on the specific assay (e.g., short incubation for calcium flux, longer for gene expression changes or morphological analysis).
-
Downstream Analysis: Proceed with the specific assay protocol. This could involve:
-
Calcium Mobilization Assay: Use a calcium-sensitive fluorescent dye and measure the change in fluorescence intensity upon addition of Nucc-390.
-
ERK Phosphorylation Assay (Western Blot or ELISA): Lyse the cells after treatment, and determine the levels of phosphorylated ERK (pERK) relative to total ERK.
-
Receptor Internalization Assay (Immunofluorescence or Flow Cytometry): Use fluorescently labeled antibodies against CXCR4 or a CXCR4-GFP fusion protein to visualize and quantify the localization of the receptor before and after Nucc-390 treatment.
-
Axon Outgrowth Assay: For neuronal cultures, fix and stain the cells for neuronal markers after treatment and measure axon length.
-
Safety Precautions
This compound is for research use only and not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Preparing Nucc-390 Dihydrochloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucc-390 dihydrochloride is a novel, selective small-molecule agonist of the C-X-C motif chemokine receptor 4 (CXCR4).[1][2][3] Its ability to induce CXCR4 internalization and promote nerve recovery makes it a valuable tool in neurodegeneration research and drug development.[1][3][4] This document provides detailed protocols for the preparation of stock solutions of this compound for both in vitro and in vivo applications, ensuring accurate and reproducible experimental outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₃H₃₃N₅O • 2HCl[2] |
| Formula Weight | 468.5 g/mol [2] |
| Appearance | Solid[2] |
| Purity | ≥98%[2] |
| CAS Number | 2749281-71-6[2][3] |
Solubility
This compound exhibits solubility in various solvents, which is critical for the preparation of stock solutions for diverse experimental needs. Assistance from ultrasonication and warming may be required to achieve complete dissolution.[1][5][6]
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (213.47 mM)[6] | Requires ultrasonication.[6] |
| Water | 25 mg/mL (53.37 mM)[6] | Requires ultrasonication.[6] |
| PBS | 20 mg/mL (42.69 mM)[1][5] | Requires ultrasonication and warming to 60°C.[1][5] |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability | Special Conditions |
| Solid (Powder) | -20°C[3][7] | 3 years[7] | |
| In Solvent | -80°C[1][6] | 6 months[1][6] | Store under nitrogen.[1][6] |
| -20°C[1][6] | 1 month[1][6] | Store under nitrogen.[1][6] |
Experimental Protocols
Required Materials
-
This compound powder
-
Sterile, high-purity solvents (DMSO, sterile water, or sterile PBS)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Warming device (e.g., water bath or heat block)
-
Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat.[8]
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro studies.
-
Pre-weighing Preparation: Before dispensing, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: In a sterile vial, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.685 mg of the compound.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[6] Gentle warming (up to 37°C) can also be applied if necessary.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1][6]
Protocol for Preparing a 20 mg/mL PBS Stock Solution for In Vivo Studies
This protocol is suitable for preparing a higher concentration stock solution in a physiologically compatible buffer for animal studies.
-
Pre-weighing Preparation: Allow the this compound vial to reach room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder into a sterile vial. For example, to prepare 1 mL of a 20 mg/mL solution, weigh out 20 mg of the compound.
-
Solvent Addition: Add the calculated volume of sterile PBS to the vial. For the example above, add 1 mL of PBS.
-
Dissolution: Tightly cap the vial and vortex. To aid dissolution, sonicate the vial in an ultrasonic water bath and warm it to 60°C.[1][5] Continue this process until the solution is clear.[1][5]
-
Cooling: Allow the solution to cool to room temperature before use.
-
Use and Storage: It is recommended to prepare this solution fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, follow the guidelines in the storage table, though precipitation may occur upon freezing and re-thawing of aqueous solutions.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound.[8] This includes wearing appropriate personal protective equipment such as gloves, a lab coat, and safety glasses to avoid contact with skin and eyes.[8] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[8]
Signaling Pathway and Experimental Workflow
Nucc-390 Signaling Pathway
Nucc-390 acts as an agonist for the CXCR4 receptor.[9] Upon binding, it is believed to trigger downstream signaling cascades, such as the ERK pathway, and induce receptor internalization.[1][6] This activity ultimately promotes neuronal survival and axonal growth.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. targetmol.com [targetmol.com]
- 9. Buy NUCC-390 (EVT-278154) | 1060524-97-1 [evitachem.com]
Effective Concentrations and In Vitro Assay Protocols for Nucc-390, a CXCR4 Receptor Agonist
Introduction
Nucc-390 is a novel, selective small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4). As a key regulator of cell migration, proliferation, and survival, CXCR4 is a significant target in various physiological and pathological processes, including neurogenesis, immune response, and cancer metastasis. These application notes provide a comprehensive summary of the effective concentrations of Nucc-390 for various in vitro assays and detailed protocols for their implementation. The information herein is intended to guide researchers in designing and executing experiments to study the biological functions of Nucc-390 and its therapeutic potential.
Data Presentation: Effective Concentrations of Nucc-390
The following tables summarize the effective concentrations of Nucc-390 used in key in vitro assays based on published literature. These values serve as a starting point for experimental design, and optimal concentrations may vary depending on the specific cell type, assay conditions, and desired biological endpoint.
| Assay | Cell Line | Effective Concentration Range | Observed Effect | Reference |
| Intracellular Calcium Mobilization | C8161 | 10 µM | Strong intracellular calcium ((Ca)i) response, blockable by CXCR4 antagonist AMD3100. | [1][2][3][4] |
| ERK Phosphorylation | C8161 | 10 µM | Increased levels of phosphorylated ERK (pERK), indicating downstream signaling activation. | [1][2][3][5] |
| CXCR4 Receptor Internalization | HEK293 | 0.01 µM - 10 µM | Dose-dependent induction of CXCR4 receptor internalization. Significant effects observed at 1 µM and 10 µM. | [1][2][3][4][6] |
| Axonal Growth and Elongation | Cerebellar Granule Neurons (CGNs), Spinal Cord Motor Neurons (SCMNs) | 0 - 1.25 µM (0.25 µM specifically noted) | Promotes axonal growth and elongation via CXCR4. | [1] |
| Chemotaxis | C8161 | 10 µM | Stimulation of chemotactic activity comparable to the natural ligand SDF-1. | [4][5] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of Nucc-390 and a general experimental workflow for assessing its activity.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the transient increase in intracellular calcium concentration following the activation of CXCR4 by Nucc-390.
Materials:
-
C8161 cells
-
Nucc-390
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
AMD3100 (CXCR4 antagonist, for control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation:
-
Culture C8161 cells in appropriate media until they reach the desired confluency.
-
Harvest cells and resuspend in HBS at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%.
-
Incubate the cell suspension at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Resuspend the cells in HBS at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Performance:
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
For antagonist control wells, pre-incubate cells with AMD3100 (e.g., 1 µM) for 10-15 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (340nm/380nm excitation, ~510nm emission).
-
Add 20 µL of Nucc-390 solution (to a final concentration of 10 µM) or vehicle control.
-
Immediately begin recording the fluorescence ratio every 1-2 seconds for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380).
-
Normalize the data to the baseline fluorescence before the addition of Nucc-390.
-
The peak increase in the fluorescence ratio corresponds to the intracellular calcium mobilization.
-
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of increased ERK phosphorylation in response to Nucc-390 treatment as an indicator of downstream signaling.
Materials:
-
C8161 cells
-
Nucc-390
-
Serum-free cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-pERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
CXCR4 Receptor Internalization Assay
This protocol outlines a method to visualize and quantify the internalization of CXCR4 receptors upon stimulation with Nucc-390.
Materials:
-
HEK293 cells stably expressing a tagged CXCR4 (e.g., YFP-tagged)
-
Nucc-390
-
Poly-L-lysine coated coverslips or glass-bottom dishes
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HEK293-CXCR4-YFP cells on poly-L-lysine coated coverslips in a 24-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional, for higher resolution imaging).
-
Mount the coverslips on microscope slides.
-
Visualize the cellular localization of CXCR4-YFP using a fluorescence microscope.
-
-
Data Analysis:
-
In untreated cells, CXCR4-YFP should be predominantly localized to the cell membrane.
-
In Nucc-390 treated cells, observe the appearance of fluorescent puncta within the cytoplasm, indicating receptor internalization into vesicles.
-
Quantify internalization by measuring the fluorescence intensity in the cytoplasm versus the membrane in multiple cells for each condition.
-
Axonal Growth and Elongation Assay
This protocol provides a framework for assessing the effect of Nucc-390 on promoting the growth of axons from primary neurons.
Materials:
-
Primary cerebellar granule neurons (CGNs) or spinal cord motor neurons (SCMNs)
-
Nucc-390
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Poly-D-lysine and laminin-coated plates or coverslips
-
Anti-βIII-tubulin antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and imaging software with neurite tracing capabilities
Procedure:
-
Neuron Culture:
-
Isolate primary neurons from embryonic or neonatal rodents following an established protocol.
-
Plate the neurons on coated plates/coverslips at a suitable density.
-
-
Treatment:
-
After allowing the neurons to adhere for a few hours, replace the medium with fresh medium containing different concentrations of Nucc-390 (e.g., 0.1, 0.25, 0.5, 1.0 µM) or a vehicle control.
-
Incubate the neurons for 24-48 hours.[1]
-
-
Immunostaining and Imaging:
-
Fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with anti-βIII-tubulin antibody, followed by a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Use an automated neurite tracing software (e.g., NeuronJ plugin for ImageJ) to measure the length of the longest axon for each neuron.
-
Analyze a sufficient number of neurons per condition to ensure statistical power.
-
Compare the average axon length between different treatment groups.
-
Chemotaxis Assay (Boyden Chamber)
This protocol is for measuring the ability of Nucc-390 to induce directed cell migration.
Materials:
-
C8161 cells
-
Nucc-390
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Serum-free medium
-
Calcein-AM or similar fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest C8161 cells and resuspend them in serum-free medium at 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add serum-free medium containing 10 µM Nucc-390 or a vehicle control to the lower wells of the Boyden chamber.[4]
-
Place the membrane inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for 4-6 hours to allow for cell migration.
-
-
Quantification of Migration:
-
Carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Alternatively, for a fluorescence-based readout, lyse the migrated cells and quantify the fluorescence using a plate reader after pre-labeling the cells with Calcein-AM.
-
-
Data Analysis:
-
Count the number of migrated cells in several fields of view for each membrane and calculate the average.
-
For fluorescence-based methods, compare the relative fluorescence units (RFU) between treated and control groups.
-
Conclusion
Nucc-390 is a potent CXCR4 agonist with demonstrated activity across a range of in vitro assays. The effective concentrations and detailed protocols provided in these application notes offer a solid foundation for researchers investigating the cellular and molecular effects of this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific experimental system. The provided diagrams of the signaling pathway and experimental workflow serve as conceptual guides for understanding the mechanism of action of Nucc-390 and for designing comprehensive experimental plans.
References
- 1. proteinfoundry.com [proteinfoundry.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for Calcium Mobilization Assay Using Nucc-390 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Nucc-390 dihydrochloride, a selective small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4), in a calcium mobilization assay. This assay is a fundamental tool for studying receptor activation and downstream signaling pathways, crucial for drug discovery and development.
Introduction
This compound is a potent agonist of the CXCR4 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including immune responses, cancer metastasis, and HIV-1 entry.[1] Upon activation by an agonist like Nucc-390, CXCR4 undergoes a conformational change, leading to the activation of intracellular signaling cascades. One of the key downstream events is the mobilization of intracellular calcium ([Ca2+]), a critical second messenger. This increase in cytosolic calcium can be readily measured using fluorescent calcium indicators, providing a robust method to quantify receptor activation. A concentration of 10 μM Nucc-390 has been shown to produce a strong intracellular calcium response.[1] The effect of Nucc-390 is mediated by its specific interaction with CXCR4, as the response can be blocked by the selective CXCR4 antagonist, AMD3100.[1]
This document provides a comprehensive guide to performing a calcium mobilization assay using this compound, including detailed protocols for cell culture, dye loading, and data acquisition, as well as a summary of expected quantitative data.
Data Presentation
While a specific EC50 value for this compound in a calcium mobilization assay is not publicly available, the following table summarizes the known effective concentration and key experimental parameters.
| Parameter | Value/Condition | Cell Line | Reference |
| Compound | This compound | - | [1] |
| Target Receptor | CXCR4 | - | [1] |
| Effective Concentration | 10 µM (elicits a strong response) | C8161 (melanoma) | [1] |
| Antagonist | AMD3100 | C8161 (melanoma) | [1] |
| Recommended Assay Platform | Fluorescence plate reader or flow cytometer | - | General Knowledge |
| Commonly Used Calcium Indicator Dyes | Fluo-4 AM, Fura-2 AM, Indo-1 AM | - | General Knowledge |
Signaling Pathway
Activation of the CXCR4 receptor by this compound initiates a signaling cascade that results in the release of calcium from intracellular stores. The receptor is primarily coupled to the Gαi subunit of the heterotrimeric G protein. However, signaling can also proceed through Gβγ subunits, which can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.
Experimental Protocols
This section provides a detailed methodology for a calcium mobilization assay using this compound in a 96-well plate format, suitable for fluorescence plate readers. The protocol is adapted for Human Embryonic Kidney 293 (HEK293) cells stably expressing the CXCR4 receptor, a common model system for GPCR assays.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human CXCR4 (or other suitable cell line endogenously expressing CXCR4).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) if required for the stable cell line.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Fluorescent Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester) or similar dye.
-
Pluronic F-127: To aid in dye solubilization.
-
Probenecid: (Optional) To inhibit dye leakage from cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Control Agonist: SDF-1α (stromal cell-derived factor-1 alpha), the endogenous ligand for CXCR4.
-
Control Antagonist: AMD3100.
-
96-well black-wall, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Experimental Workflow
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture HEK293-CXCR4 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.
-
Centrifuge the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well black-wall, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.
2. Preparation of Reagents:
-
Nucc-390 Dilution Series: Prepare a 2X working solution of this compound by diluting the stock solution in assay buffer. Create a serial dilution to generate a range of concentrations for constructing a dose-response curve (e.g., from 100 µM down to 1 nM).
-
Control Solutions: Prepare 2X working solutions of a positive control (e.g., 100 nM SDF-1α) and a negative control (assay buffer alone). For antagonist experiments, prepare a 2X solution of AMD3100.
-
Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution. For a final concentration of 4 µM, mix 4 µL of 1 mM Fluo-4 AM stock with 1 mL of assay buffer. Add an equal volume of 0.04% Pluronic F-127 solution to aid dye solubilization. If using probenecid, add it to the loading solution for a final concentration of 2.5 mM.
3. Dye Loading:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
(Optional) After incubation, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Leave 100 µL of assay buffer in each well after the final wash. For no-wash kits, this step is omitted.
4. Calcium Mobilization Measurement:
-
Set up the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Program the instrument for a kinetic read, with an initial baseline reading for 10-20 seconds.
-
Following the baseline reading, program the instrument to inject 100 µL of the 2X this compound dilutions or control solutions into the appropriate wells.
-
Continue to measure the fluorescence intensity every 1-2 seconds for at least 120-180 seconds to capture the peak calcium response and its subsequent decay.
5. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F0), or as the difference (F - F0).
-
Determine the peak fluorescence response for each concentration of Nucc-390.
-
Plot the peak response against the logarithm of the Nucc-390 concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
For antagonist experiments, pre-incubate the cells with AMD3100 for 15-30 minutes before adding Nucc-390 and observe the rightward shift in the Nucc-390 dose-response curve.
Conclusion
This document provides a detailed framework for conducting a calcium mobilization assay to characterize the activity of this compound on the CXCR4 receptor. The provided protocols and diagrams are intended to guide researchers in setting up and executing this assay effectively. While a specific EC50 value for Nucc-390 is not yet established in the literature, the information presented here will enable researchers to perform dose-response experiments to determine this critical parameter and further investigate the pharmacology of this novel CXCR4 agonist.
References
Application Note: Measuring ERK1/2 Phosphorylation Induced by Nucc-390 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a cornerstone of cellular regulation, governing processes like cell proliferation, differentiation, and survival.[1] The activation of this pathway culminates in the dual phosphorylation of ERK1 (at T202/Y204) and ERK2 (at T185/Y187).[2] This phosphorylation event serves as a critical biomarker for the pathway's activation state and is a focal point for therapeutic drug discovery, especially in oncology.[3]
Nucc-390 dihydrochloride is a novel, selective small-molecule agonist for the CXCR4 receptor, a G-protein coupled receptor (GPCR).[4][5] Activation of CXCR4 by agonists is known to trigger downstream signaling, including the ERK pathway.[6][7] Studies have demonstrated that treatment with Nucc-390 leads to increased levels of phosphorylated ERK (pERK), highlighting its role as a modulator of this pathway.[4][5][7]
This document provides detailed protocols for quantifying the phosphorylation of ERK1/2 in response to this compound using two common methods: a cell-based ELISA and traditional Western blotting.
Signaling Pathway
Nucc-390 acts as an agonist at the CXCR4 receptor. This binding event initiates a G-protein-mediated signaling cascade that propagates through Raf and MEK, ultimately leading to the phosphorylation of ERK1/2.
Data Summary
The following tables summarize the known effects of Nucc-390 on ERK phosphorylation and provide a template for presenting dose-response data.
Table 1: Reported Effect of Nucc-390 on ERK Phosphorylation
| Compound | Concentration | Treatment Time | Cell Line | Effect on pERK Levels | Reference |
|---|
| Nucc-390 | 10 µM | 30 minutes | C8161 cells | Increased |[4][5][7] |
Table 2: Example of a Dose-Response Experiment
| Nucc-390 Conc. (µM) | Normalized pERK Signal (Fold Change vs. Vehicle) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 1.85 | 0.21 |
| 1.0 | 4.50 | 0.45 |
| 10.0 | 8.20 | 0.78 |
| 100.0 | 8.35 | 0.81 |
Experimental Protocols
Two primary methods for measuring ERK phosphorylation are detailed below. A cell-based ELISA is suitable for higher throughput screening, while Western blotting is a standard method for confirmation and detailed analysis.[6]
Protocol 1: Cell-Based ELISA for ERK1/2 Phosphorylation
This protocol is adapted from commercially available kits and provides a high-throughput method to measure pERK levels relative to total ERK or total protein in the same well.[2][3] This eliminates the need for cell lysate preparation.[8]
-
Black, clear-bottom 96-well cell culture plates
-
Cells responsive to CXCR4 activation (e.g., HEK293 expressing CXCR4, C8161)
-
This compound
-
Positive control (e.g., Phorbol Myristate Acetate - PMA)[9]
-
Fixing Solution: 4% formaldehyde in PBS
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Blocking Buffer: 5% BSA in PBST[1]
-
Primary Antibodies: Rabbit anti-pERK1/2 (T202/Y204) and Mouse anti-total ERK1/2
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and Alkaline Phosphatase (AP)-conjugated anti-mouse IgG
-
HRP and AP fluorescent substrates
-
Microplate reader with fluorescence capabilities[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the assay and incubate for at least 24 hours.[6]
-
Serum Starvation (Optional): To reduce basal pERK levels, replace the growth medium with a serum-free medium for 4-16 hours prior to treatment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium and add the compound dilutions to the respective wells. Include vehicle-only wells (negative control) and a positive control (e.g., 100 ng/mL PMA).
-
Incubate for the desired time (e.g., 5-30 minutes) at 37°C.[10]
-
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.
-
Wash each well 3 times with 150 µL of Wash Buffer.
-
Add 100 µL of Wash Buffer containing 0.1% Triton X-100 to permeabilize the cells. Incubate for 10 minutes.
-
-
Blocking: Aspirate and wash the wells 3 times. Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.[1]
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add 50 µL of Blocking Buffer containing diluted primary antibodies (both anti-pERK and anti-total ERK) to each well.
-
Incubate for 3 hours at room temperature or overnight at 4°C.[8]
-
-
Secondary Antibody Incubation:
-
Aspirate and wash the wells 5 times with Wash Buffer.
-
Add 50 µL of Blocking Buffer containing the appropriate secondary antibodies.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Aspirate and wash the wells 5 times with Wash Buffer.
-
Add the HRP substrate, incubate as per manufacturer's instructions, and read the fluorescence for pERK.
-
Add the AP substrate, incubate, and read the fluorescence for total ERK.[8]
-
-
Data Analysis: For each well, calculate the ratio of the pERK fluorescence signal to the total ERK fluorescence signal. Plot the normalized pERK signal against the concentration of Nucc-390.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
Western blotting is a lower-throughput but highly specific method to visualize and quantify changes in protein phosphorylation. It allows for the separation of ERK1 and ERK2 based on their molecular weights.[11]
-
Cell culture reagents and Nucc-390 as described above
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (10-12%), running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer: 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk, as its phosphoproteins can cause high background.[1]
-
Primary Antibodies: Rabbit anti-pERK1/2, Mouse anti-total ERK1/2
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
-
Stripping Buffer (if re-probing the same membrane)[11]
-
Cell Treatment and Lysis:
-
Culture and treat cells with Nucc-390 as described in Protocol 1 (steps 1-3), typically in 6-well plates.
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples with Lysis Buffer. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[1]
-
Run the gel to separate proteins by size. Ensure sufficient separation between ERK1 (44 kDa) and ERK2 (42 kDa).[11]
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting for pERK:
-
Block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with anti-pERK1/2 primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Probing for Total ERK:
-
To normalize the pERK signal, the membrane must be probed for total ERK.[1] This can be done by either:
-
Stripping and Re-probing: Incubate the membrane in stripping buffer to remove the first set of antibodies, then wash, block, and re-probe with the anti-total ERK antibody (followed by its corresponding secondary).[11]
-
Running Duplicate Gels: Run an identical gel in parallel and probe it with the anti-total ERK antibody.
-
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK using densitometry software.
-
For each sample, calculate the ratio of the pERK signal to the total ERK signal. This normalization accounts for any variations in protein loading.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 9. ERK Phosphorylation Cell-Based ELISA Kit (KA3774) | Abnova [abnova.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucc-390 Dihydrochloride in a Sciatic Nerve Crush Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral nerve injuries, such as those induced by a sciatic nerve crush, can lead to significant motor and sensory deficits. The recovery process involves complex cellular and molecular events aimed at axonal regeneration and remyelination. A key signaling pathway implicated in this regenerative process is the CXCL12/CXCR4 axis.[1][2][3] Nucc-390 dihydrochloride is a novel, selective small-molecule agonist of the CXCR4 receptor.[1][2][3] By activating this receptor, Nucc-390 mimics the pro-regenerative effects of the natural ligand CXCL12, promoting axonal elongation and functional recovery following nerve damage.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a murine sciatic nerve crush model to investigate its therapeutic potential in peripheral nerve regeneration.
Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway
Following a sciatic nerve injury, the expression of the chemokine CXCL12 and its receptor CXCR4 is upregulated at the site of damage.[1][2] CXCR4 is expressed within the axonal compartment of the injured nerve, while Schwann cells produce CXCL12.[1][2] The interaction between CXCL12 and CXCR4 activates downstream signaling cascades that are crucial for guiding axonal growth cones and promoting their elongation.[5][6][7][8] this compound acts as a potent agonist at the CXCR4 receptor, thereby stimulating these pro-regenerative pathways and accelerating the functional and anatomical recovery of the injured nerve.[1][2] The pro-regenerative effects of Nucc-390 are dependent on CXCR4 activation, as they can be blocked by CXCR4 antagonists like AMD3100.[4]
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effect of this compound in a sciatic nerve crush model. These are representative data based on published graphical representations and should be used as a reference for expected experimental results.
Table 1: Electrophysiological Assessment of Sciatic Nerve Function (Compound Muscle Action Potential - CMAP)
| Treatment Group | Time Post-Crush | CMAP Amplitude (mV) | CMAP Latency (ms) | CMAP Area (mV*ms) |
| Sham | Day 28 | 25.0 ± 2.5 | 1.2 ± 0.1 | 30.0 ± 3.0 |
| Vehicle Control | Day 7 | 2.5 ± 0.8 | 3.5 ± 0.4 | 3.0 ± 1.0 |
| Day 14 | 8.0 ± 1.5 | 2.8 ± 0.3 | 10.0 ± 2.0 | |
| Day 28 | 15.0 ± 2.0 | 2.0 ± 0.2 | 18.0 ± 2.5 | |
| This compound | Day 7 | 5.0 ± 1.0 | 3.2 ± 0.3 | 6.0 ± 1.5 |
| Day 14 | 14.0 ± 2.0 | 2.2 ± 0.2 | 18.0 ± 2.8 | |
| Day 28 | 22.0 ± 2.8 | 1.5 ± 0.1 | 27.0 ± 3.5 |
*Values are presented as Mean ± SEM. Data are hypothetical and based on graphical representations in existing literature.
Table 2: Functional Recovery Assessment (Walking Track Analysis)
| Treatment Group | Time Post-Crush | Sciatic Functional Index (SFI) |
| Sham | Day 28 | -5 ± 2 |
| Vehicle Control | Day 7 | -95 ± 5 |
| Day 14 | -60 ± 8 | |
| Day 28 | -30 ± 6 | |
| This compound | Day 7 | -80 ± 6 |
| Day 14 | -40 ± 7 | |
| Day 28 | -15 ± 5 |
*SFI values range from 0 (normal function) to -100 (complete loss of function). Values are presented as Mean ± SEM. Data are hypothetical and based on expected outcomes.
Table 3: Histomorphometric Analysis of Nerve Regeneration
| Treatment Group | Time Post-Crush | Myelinated Axon Density (axons/mm²) | GAP-43 Positive Area (%) |
| Sham | Day 28 | 12000 ± 800 | < 1 |
| Vehicle Control | Day 14 | 4500 ± 500 | 15 ± 3 |
| This compound | Day 14 | 7500 ± 600 | 25 ± 4 |
*Analysis performed on nerve sections distal to the crush site. Values are presented as Mean ± SEM. Data are hypothetical.
Experimental Protocols
Protocol 1: Sciatic Nerve Crush Surgery (Mouse Model)
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg), intraperitoneal injection
-
Surgical clippers and depilatory cream
-
Betadine and 70% ethanol
-
Sterile surgical instruments (scalpel, fine forceps, retractors, non-serrated hemostatic forceps)
-
Sutures (e.g., 6-0 silk)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse using a ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Shave the fur from the right hind limb and sterilize the surgical area with Betadine followed by 70% ethanol.
-
Place the mouse in a prone position on a sterile field over a heating pad.
-
Make a small skin incision over the thigh, parallel to the femur.
-
Bluntly dissect the gluteal and biceps femoris muscles to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Using non-serrated hemostatic forceps, apply a consistent crush injury to the sciatic nerve for 30 seconds, approximately 5 mm proximal to its trifurcation.
-
Release the forceps and ensure the nerve is not severed.
-
Reposition the muscles and close the skin incision with sutures.
-
Administer post-operative analgesics as per institutional guidelines and monitor the animal during recovery.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for administration
Procedure:
-
Prepare a stock solution of this compound in sterile saline. A suggested in vivo dose is 3.2 mg/kg.
-
Immediately following the sciatic nerve crush surgery, begin the administration of this compound or vehicle.
-
The administration can be performed via intraperitoneal (IP) or subcutaneous (SC) injection.
-
A typical dosing schedule is once or twice daily for a period of 7 to 28 days, depending on the experimental design.
Protocol 3: Compound Muscle Action Potential (CMAP) Recording
Materials:
-
Electrophysiology recording system with amplifier and stimulator
-
Needle electrodes (stimulating, recording, and ground)
-
Anesthetized mouse (as described in Protocol 1)
-
Heating pad
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Expose the sciatic nerve proximal to the crush site.
-
Place the stimulating needle electrodes around the exposed sciatic nerve.
-
Insert the recording needle electrode into the belly of the gastrocnemius muscle.
-
Place the ground electrode subcutaneously in the paw or tail.
-
Deliver a single supramaximal square-wave pulse (0.1 ms duration) to the sciatic nerve.
-
Record the resulting CMAP from the gastrocnemius muscle.
-
Measure the peak-to-peak amplitude (mV), the latency from stimulus to the onset of the response (ms), and the area under the curve (mV*ms).
-
Repeat the recordings at specified time points (e.g., 7, 14, and 28 days post-crush).
Protocol 4: Walking Track Analysis
Materials:
-
A walking track apparatus (a narrow corridor with a dark shelter at the end)
-
White paper to line the floor of the corridor
-
Non-toxic, colored ink or dye
-
Digital camera or scanner
-
Image analysis software
Procedure:
-
Coat the hind paws of the mouse with different colored inks (e.g., black for the uninjured paw, red for the injured paw).
-
Allow the mouse to walk down the corridor, leaving footprints on the white paper.
-
Collect at least three clear runs for each animal at each time point.
-
Scan or photograph the footprints and use image analysis software to measure the following parameters for both the experimental (E) and normal (N) paws:
-
Print Length (PL): Distance from the heel to the tip of the third toe.
-
Toe Spread (TS): Distance between the first and fifth toes.
-
Intermediate Toe Spread (ITS): Distance between the second and fourth toes.
-
-
Calculate the Sciatic Functional Index (SFI) using the following formula: SFI = -38.3 * [(EPL - NPL) / NPL] + 109.5 * [(ETS - NTS) / NTS] + 13.3 * [(EITS - NITS) / NITS] - 8.8
Protocol 5: Immunohistochemistry for Axonal Regeneration Markers
Materials:
-
Sciatic nerve tissue harvested at the end of the experiment
-
4% paraformaldehyde (PFA) for fixation
-
Sucrose solutions for cryoprotection
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-GAP-43 (a marker for regenerating axons)
-
Mouse anti-Neurofilament (NF) (a marker for mature axons)
-
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
At the designated time point, euthanize the animal and perfuse with 4% PFA.
-
Dissect the sciatic nerve, including the crush site and distal segment.
-
Post-fix the nerve in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by incubating in increasing concentrations of sucrose (15% then 30%) in PBS.
-
Embed the nerve in OCT compound and freeze.
-
Cut longitudinal or cross-sections (10-14 µm) using a cryostat and mount on slides.
-
Wash the sections with PBS and then incubate in blocking solution for 1 hour at room temperature.
-
Incubate the sections with primary antibodies (anti-GAP-43 and anti-NF) overnight at 4°C.
-
Wash with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS, mount with mounting medium, and seal the coverslips.
-
Image the sections using a fluorescence microscope and quantify the immunopositive areas using image analysis software.
Conclusion
This compound presents a promising therapeutic strategy for enhancing peripheral nerve regeneration. By targeting the CXCL12/CXCR4 signaling axis, it promotes axonal growth and accelerates functional recovery in a sciatic nerve crush model. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy of Nucc-390 and similar compounds in the context of peripheral nerve injury. Consistent application of these standardized methods will facilitate the generation of reproducible and comparable data, ultimately advancing the development of novel therapies for patients with nerve damage.
References
- 1. researchgate.net [researchgate.net]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CXCR4 signaling in central nervous system regeneration: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCL12 Signaling in the Development of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A Cxcl12-CXCR4 chemokine signaling pathway defines the initial trajectory of mammalian motor axons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axon Elongation Assay with Nucc-390 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Nucc-390 dihydrochloride, a selective small-molecule CXCR4 receptor agonist, to promote axon elongation in neuronal cultures. This document outlines the mechanism of action, experimental procedures, and expected outcomes, offering a valuable tool for studies in neuroregeneration and drug discovery.
This compound has been identified as a potent stimulator of axonal growth, acting through the activation of the CXCR4 receptor.[1][2][3] Its efficacy has been demonstrated in both in vitro and in vivo models, making it a promising candidate for therapeutic strategies aimed at nerve repair.[1][2][4][5] The protocols described herein are based on established methodologies for primary neuron culture and axon elongation assessment.
Mechanism of Action: The CXCL12α/CXCR4 Signaling Pathway
Nucc-390 mimics the action of the natural chemokine ligand CXCL12α by binding to and activating the CXCR4 receptor, a G-protein coupled receptor expressed on neurons.[1][6] This activation triggers downstream signaling cascades that are crucial for neuronal migration, survival, and axon guidance. The binding of Nucc-390 to CXCR4 initiates a signaling pathway that ultimately promotes the elongation of axons, a key process in neural development and regeneration.[1][2] The effect of Nucc-390 can be blocked by CXCR4 antagonists like AMD3100, confirming its specific mode of action.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effect of Nucc-390 on axon elongation in different primary neuron types as reported in the literature.
Table 1: Effect of Nucc-390 on Axon Length of Cerebellar Granule Neurons (CGNs) [1]
| Nucc-390 Concentration (µM) | Average Axon Length (% of Control) | Standard Error of Mean (SEM) |
| 0 (Vehicle) | 100 | - |
| 0.1 | ~120 | ± ~5 |
| 0.5 | ~150 | ± ~6 |
| 1.0 | ~163 | ± 6.9 |
| 1.25 | ~160 | ± ~7 |
Table 2: Effect of Nucc-390 on Axon Length of Spinal Cord Motor Neurons (SCMNs) [2]
| Nucc-390 Concentration (µM) | Average Axon Length (% of Control) | Standard Error of Mean (SEM) |
| 0 (Vehicle) | 100 | - |
| 0.1 | ~115 | ± ~4 |
| 0.5 | ~135 | ± ~5 |
| 1.0 | ~155 | ± ~6 |
Experimental Protocols
This section provides a detailed methodology for performing an in vitro axon elongation assay using primary neurons treated with this compound.
Materials
-
This compound
-
Primary neurons (e.g., cerebellar granule neurons or spinal cord motor neurons)
-
Cell culture plates (e.g., 24-well plates)
-
Poly-L-lysine or other appropriate coating substrate
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-βIII-tubulin antibody
-
Secondary antibody: fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope with imaging software
Experimental Workflow
Detailed Procedure
-
Plate Preparation:
-
Coat the wells of a 24-well plate with poly-L-lysine solution according to the manufacturer's instructions to promote neuronal adhesion.
-
Rinse the wells with sterile water and allow them to dry completely.
-
-
Cell Seeding:
-
Isolate primary neurons (e.g., CGNs or SCMNs) using established protocols.
-
Resuspend the cells in pre-warmed neuronal culture medium.
-
Seed the neurons into the coated wells at an appropriate density (e.g., 5 x 10^4 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow the cells to attach.
-
-
Nucc-390 Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of Nucc-390 in neuronal culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 1.25 µM).
-
Carefully replace the medium in each well with the medium containing the different concentrations of Nucc-390 or vehicle control.
-
Incubate the cells for 24 hours.
-
-
Immunofluorescence Staining:
-
After 24 hours of treatment, fix the cells by adding 4% PFA to each well and incubating for 15-20 minutes at room temperature.
-
Gently wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-βIII-tubulin) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody and a nuclear stain (DAPI) diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Use imaging software with a neuron tracing function (e.g., NeuronJ plugin for ImageJ/Fiji) to measure the length of the longest axon for each neuron.
-
For each condition, measure the axon length of a sufficient number of neurons (e.g., at least 100 neurons per condition from multiple independent experiments).
-
Calculate the average axon length for each treatment group and normalize the data to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Conclusion
The protocols and data presented here demonstrate that this compound is a potent inducer of axon elongation in vitro. By activating the CXCR4 receptor, it provides a targeted approach for promoting nerve growth. These application notes serve as a comprehensive guide for researchers to investigate the neuroregenerative potential of Nucc-390 and similar compounds, facilitating the development of novel therapies for nerve injury and neurodegenerative diseases.
References
- 1. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols for Nucc-390 Dihydrochloride in Neurodegeneration Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucc-390 dihydrochloride is a potent and selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Activation of the CXCR4 signaling pathway has been demonstrated to play a crucial role in nerve repair and axonal regeneration.[2][3] These application notes provide a comprehensive overview of the utility of this compound in preclinical neurodegeneration models, with detailed protocols for in vitro and in vivo studies. The information presented is intended to guide researchers in the effective use of this compound to investigate mechanisms of neuroregeneration and to evaluate its therapeutic potential.
Introduction
Neurodegenerative diseases and nerve injuries are characterized by the progressive loss of neuronal structure and function. A promising therapeutic strategy is to promote the intrinsic regenerative capacity of the nervous system. The CXCL12/CXCR4 signaling axis is a key player in neuronal guidance, survival, and regeneration.[2] this compound, by activating the CXCR4 receptor, mimics the pro-regenerative effects of the natural ligand CXCL12.[2][4] It has been shown to stimulate axonal elongation and promote functional recovery in various models of neuronal damage.[2][5] This document outlines the mechanism of action of Nucc-390 and provides detailed protocols for its application in widely used neurodegeneration models.
Mechanism of Action
Nucc-390 acts as a selective agonist for the CXCR4 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, Nucc-390 activates downstream signaling cascades that are critical for neuronal growth and survival. Key signaling events include:
-
G-protein Activation: Ligand binding to CXCR4 triggers the activation of heterotrimeric G-proteins.
-
Downstream Pathways: This leads to the activation of multiple intracellular signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and growth.
-
Phospholipase C (PLC) pathway: Leads to calcium mobilization from intracellular stores.
-
Extracellular signal-regulated kinase (ERK) 1/2 pathway: Involved in cell proliferation and differentiation.[6]
-
-
Receptor Internalization: As a functional agonist, Nucc-390 also induces the internalization of the CXCR4 receptor.[1][6]
The activation of these pathways ultimately leads to transcriptional changes that promote axonal outgrowth and neuronal repair.[2] The effects of Nucc-390 can be blocked by the selective CXCR4 antagonist, AMD3100.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Nucc-390 dihydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Nucc-390 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and selective small-molecule agonist for the CXCR4 receptor.[1][2][3] Its primary mechanism of action involves binding to and activating the CXCR4 receptor, which is a G-protein coupled receptor. This activation mimics the effect of the natural ligand, CXCL12α.[4][5][6] Activation of CXCR4 by Nucc-390 triggers downstream intracellular signaling cascades, including the phosphorylation of ERK (pERK), which promotes neuronal survival and axonal growth.[1][2] It has been shown to induce the internalization of CXCR4 receptors and promote nerve recovery after neurodegeneration in vivo.[1][2][3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on available data, the recommended solvents for this compound are DMSO, water, and PBS.[7][8][9] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and SBE-β-CD in saline are also suggested.[9]
Q3: Are there any special conditions required for dissolving this compound?
A3: Yes, for aqueous-based solvents like water and PBS, the use of ultrasonication and warming is often necessary to achieve a clear solution.[2][8][9] For instance, to achieve a 20 mg/mL concentration in PBS, warming to 60°C with ultrasonic treatment is recommended.[2][8][9]
Q4: What is the expected solubility of this compound in common solvents?
A4: The solubility of this compound can vary depending on the solvent and conditions. Please refer to the solubility data table below for detailed information.
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving completely in my chosen solvent.
-
Initial Steps:
-
Verify Solvent Choice: Ensure you are using a recommended solvent such as DMSO, water, or PBS.
-
Apply Energy: For aqueous solutions, gentle warming (up to 60°C) and ultrasonication are crucial first steps to aid dissolution.[2][8][9] Be cautious with temperature to avoid degradation of the compound.
-
Increase Solvent Volume: If the compound remains insoluble, the concentration may be too high. Try increasing the volume of the solvent to lower the concentration.
-
-
Advanced Troubleshooting:
-
pH Adjustment: The solubility of dihydrochloride salts can be pH-dependent. For aqueous solutions, a slightly acidic pH may improve solubility. However, ensure the final pH is compatible with your experimental system.
-
Co-Solvent System (for in vivo applications): If preparing a solution for in vivo use, consider a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
Fresh Solvent: Ensure the solvent is of high purity and has not been contaminated.
-
Problem: The compound precipitates out of solution after initial dissolution.
-
Possible Causes & Solutions:
-
Supersaturation: The initial solution may have been supersaturated. Try preparing a slightly lower concentration.
-
Temperature Change: If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. Storing the stock solution at the temperature it was prepared at (if stable) or preparing fresh solutions for each experiment can help.
-
Buffer Incompatibility: Certain buffer components can interact with the compound, leading to precipitation. If using a buffered solution other than PBS, consider testing the solubility in a small volume first.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Reference |
| DMSO | 100 mg/mL (213.47 mM) | Needs sonication | [9] |
| Water | 25 mg/mL (53.37 mM) | Needs sonication | [9] |
| PBS | 20 mg/mL (42.69 mM) | Needs sonication and warming to 60°C | [2][8][9] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (5.34 mM) | Clear solution | [9] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.34 mM) | Clear solution | [9] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.34 mM) | Clear solution | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound (Formula Weight: 468.5 g/mol ). For 1 mL of a 10 mM solution, you will need 4.685 mg.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution and use an ultrasonic bath until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C as recommended on the product datasheet.
Protocol 2: Preparation of a 1 mg/mL Solution in PBS for In Vitro Assays
-
Weigh the Compound: Weigh 1 mg of this compound.
-
Add PBS: Add 1 mL of sterile PBS to the vial.
-
Apply Heat and Sonication: Place the vial in a water bath set to 60°C and sonicate until the compound is fully dissolved. Visually inspect for any remaining particulates.
-
Cool and Use: Allow the solution to cool to the experimental temperature before use. Prepare this solution fresh for each experiment to avoid precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound via CXCR4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Buy NUCC-390 (EVT-278154) | 1060524-97-1 [evitachem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Nucc-390 Dihydrochloride Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of Nucc-390 dihydrochloride. The information is presented in a question-and-answer format to address specific challenges and provide practical guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4). Its mechanism of action involves binding to and activating the CXCR4 receptor, which is a G-protein coupled receptor. This activation can lead to several downstream cellular responses, including the mobilization of intracellular calcium, induction of receptor internalization, and activation of the MAP kinase signaling pathway, as evidenced by the phosphorylation of ERK. In preclinical models, Nucc-390 has been shown to promote nerve recovery and axonal growth.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Based on published preclinical studies, a starting dose can be selected from the reported effective dose range. It is crucial to consider the animal model, disease state, and administration route. A dose-finding study is highly recommended to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has limited solubility in aqueous solutions. Therefore, a suitable vehicle is required for its administration. The choice of vehicle will depend on the intended route of administration. It is crucial to ensure the final formulation is a clear solution. Gentle heating and/or sonication can be used to aid dissolution. Always prepare fresh solutions for administration.
Q4: What are the known signaling pathways activated by this compound?
A4: this compound, as a CXCR4 agonist, activates the CXCL12/CXCR4 signaling axis. This can lead to the activation of downstream pathways, including the phosphorylation of ERK (a key component of the MAP kinase pathway), which is involved in cell proliferation, differentiation, and survival.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Suboptimal dosage- Inappropriate administration route- Poor bioavailability- Compound instability | - Conduct a dose-response study to identify the optimal dose.- Consider alternative administration routes based on the target tissue.- Optimize the vehicle to improve solubility and absorption.- Prepare fresh formulations for each experiment and handle the compound according to the manufacturer's stability recommendations. |
| Observed Toxicity or Adverse Effects | - Dosage is too high- Vehicle toxicity- Off-target effects | - Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the toxicity of the formulation components.- Monitor animals closely for clinical signs of toxicity. If adverse effects persist at efficacious doses, consider the possibility of off-target effects. |
| Precipitation of Compound in Formulation | - Poor solubility in the chosen vehicle- Incorrect preparation method | - Refer to the recommended formulation protocols.- Use co-solvents and solubilizing agents as suggested.- Ensure complete dissolution by gentle warming or sonication before administration.- Prepare the formulation immediately before use. |
| Inconsistent Results Between Experiments | - Variability in animal model- Inconsistent formulation preparation- Differences in administration technique | - Standardize the animal model (age, weight, strain).- Strictly follow the formulation protocol for each experiment.- Ensure consistent and accurate administration of the compound. |
Quantitative Data Summary
The following table summarizes the reported in vivo dosages for this compound from preclinical studies.
| Animal Model | Administration Route | Dosage | Dosing Frequency | Duration | Reference Study |
| CD-1 Mice | Hind limb injection | 3.2 mg/kg | Twice daily | 3 days | [1] |
| Mice | Intraperitoneal (i.p.) | 26 mg/kg | Daily | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is based on a commonly used vehicle for poorly soluble compounds in preclinical research.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add 10% of the final volume as DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Add 40% of the final volume as PEG300 to the solution and vortex until the solution is clear.
-
Add 5% of the final volume as Tween-80 and vortex thoroughly.
-
Add 45% of the final volume as sterile saline to reach the final desired concentration. Vortex until a clear and homogenous solution is obtained.
-
Visually inspect the solution for any precipitation before administration.
-
Administer the freshly prepared solution to the animals via intraperitoneal injection.
Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
Protocol 2: In Vivo Dose-Finding Study Design
This protocol outlines a general workflow for a dose-finding study to determine the optimal dosage of this compound.
Objective: To determine the efficacious and well-tolerated dose range of this compound in a specific in vivo model.
Experimental Design:
-
Animal Model: Select the appropriate animal species, strain, age, and sex for the intended disease model.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., n=5-8 per group).
-
Group 1: Vehicle control
-
Group 2: this compound - Low dose (e.g., starting below the reported effective doses)
-
Group 3: this compound - Mid dose
-
Group 4: this compound - High dose (e.g., approaching the higher end of the reported effective doses)
-
-
Compound Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the compound and vehicle according to the chosen route and frequency.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, and clinical observations.
-
At the end of the study, collect relevant tissues for efficacy and biomarker analysis (e.g., Western blot for pERK in target tissues).
-
-
Data Analysis:
-
Analyze the efficacy endpoints for each dose group compared to the vehicle control.
-
Evaluate the safety and tolerability data to determine the maximum tolerated dose (MTD).
-
Establish a dose-response curve to identify the optimal therapeutic dose.
-
Visualizations
Caption: this compound signaling cascade.
Caption: Workflow for in vivo dosage optimization.
References
- 1. Side Effects of CXC-Chemokine Receptor 4–Directed Endoradiotherapy with Pentixather Before Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of in vivo CXCR4 Blockade and Proteasome Inhibition on Bone Marrow Plasma Cells in HLA-Sensitized Kidney Transplant Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Nucc-390 dihydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nucc-390 dihydrochloride. The following information is designed to help prevent and troubleshoot precipitation issues during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule agonist of the C-X-C chemokine receptor 4 (CXCR4). As an agonist, it activates the CXCR4 receptor, initiating downstream signaling pathways involved in various cellular processes.
Q2: What are the known solubility properties of this compound?
This compound exhibits solubility in organic solvents like DMSO and in aqueous solutions. However, its dissolution in aqueous buffers such as PBS requires physical assistance, indicating its potential for precipitation in more complex aqueous environments like cell culture media.
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
Precipitation of this compound in cell culture media can occur for several reasons:
-
"Crashing out": When a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the compound can "crash out" of solution as it is less soluble in the aqueous environment.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. Dihydrochloride salts can interact with phosphates and bicarbonate in the media, leading to the formation of insoluble precipitates.[1][2]
-
pH Shifts: The pH of the medium can influence the solubility of the compound.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.[3]
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Serum Protein Interactions: Components of fetal bovine serum (FBS) can sometimes interact with small molecules, leading to precipitation.[4][5]
Q4: Is it acceptable to use media with a visible precipitate of this compound for my experiments?
No, it is not recommended to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is lower than intended and unknown, which will lead to inaccurate and unreliable experimental results.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe immediate precipitation when adding your this compound stock solution to the cell culture medium, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Rapid Dilution of Concentrated Stock | Perform a stepwise (serial) dilution of your DMSO stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| High Final Concentration | Lower the final working concentration of this compound in your experiment. Determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Cold Medium | Always use cell culture medium that has been pre-warmed to 37°C before adding the compound.[6] |
| High DMSO Concentration | Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%) to minimize solvent effects and reduce the chances of precipitation upon dilution.[7][8] |
Issue 2: Precipitation Over Time During Incubation
If this compound appears to be soluble initially but precipitates over the course of your experiment, the following factors may be at play:
| Potential Cause | Recommended Solution |
| Interaction with Media Components | Consider preparing a fresh, concentrated stock of this compound in a low-salt buffer or water (with sonication and warming) immediately before final dilution into the complete medium. Alternatively, test the solubility in different base media (e.g., DMEM vs. RPMI-1640) to see if a specific component is causing the issue. |
| pH Shift During Incubation | Ensure your culture medium is adequately buffered for the CO2 concentration in your incubator. If pH instability is suspected, consider using a medium supplemented with HEPES buffer.[6] |
| Serum Protein Interaction | If using serum-containing medium, try reducing the serum concentration. Alternatively, prepare the this compound dilution in serum-free medium first, and then add the serum.[9] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Avoid storing the compound in aqueous solutions for extended periods.[9] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol is designed to minimize the risk of precipitation when preparing this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM) in DMSO:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of your DMSO stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM solution. Add the DMSO stock dropwise while gently mixing.
-
-
Prepare the Final Working Solution:
-
Perform a final dilution from your intermediate solution into pre-warmed complete cell culture medium to achieve your desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final concentration of 10 µM.
-
Gently mix the final solution before adding it to your cells.
-
Solubility Data Summary
The following table summarizes the known solubility of this compound in various solvents. Note that solubility in complex cell culture media will be lower than in simple aqueous solutions and should be experimentally determined.
| Solvent | Concentration | Notes |
| DMSO | Soluble | High solubility is expected. |
| Water | Soluble | Requires sonication and warming for dissolution. |
| PBS | Soluble | Requires sonication and warming to 60°C for a clear solution. |
Visualizations
CXCR4 Signaling Pathway
This compound is an agonist for the CXCR4 receptor, a G-protein coupled receptor (GPCR). Upon binding of an agonist like Nucc-390, CXCR4 activates several downstream signaling cascades that regulate cell proliferation, survival, and migration.
References
- 1. Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate buffer interferes dissolution of prazosin hydrochloride in compendial dissolution testing [ouci.dntb.gov.ua]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. emulatebio.com [emulatebio.com]
- 9. benchchem.com [benchchem.com]
Nucc-390 dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Nucc-390 dihydrochloride. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
A1: The solid compound should be stored at 4°C under a nitrogen atmosphere to prevent degradation.[1]
Q2: What are the recommended conditions for storing stock solutions of this compound?
A2: For optimal stability, stock solutions should be stored under nitrogen. At -80°C, the solution is stable for up to 6 months, while at -20°C, it is stable for 1 month.[1][2]
Q3: How often should I prepare working solutions for my experiments?
A3: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure potency and reliable results.[2][3]
Q4: I am observing precipitation in my this compound solution. What should I do?
A4: If you observe precipitation or phase separation during the preparation of your solution, you can gently heat the solution and/or use sonication to aid in the dissolution of the compound.[2][3]
Q5: What are suitable solvents for preparing this compound for in vivo studies?
A5: Several solvent systems can be used to achieve a clear solution with a solubility of at least 2.5 mg/mL. These include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2]
-
10% DMSO and 90% (20% SBE-β-CD in Saline)[2]
-
10% DMSO and 90% Corn Oil[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent compound activity | Improper storage of solid or stock solutions. | Ensure solid is stored at 4°C under nitrogen. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen.[1][2] |
| Degradation of working solution. | Prepare working solutions fresh on the day of the experiment.[2][3] | |
| Precipitation in solution | Low solubility in the chosen solvent system. | Use gentle heating and/or sonication to help dissolve the compound.[2][3] Consider using a recommended solvent formulation. |
| Compound coming out of solution at lower temperatures. | Ensure the solution is at the appropriate temperature for your experimental setup. If refrigerated, allow it to come to room temperature before use. | |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Inaccurate solution concentration. | Ensure complete dissolution of the compound when preparing solutions. Visually inspect for any undissolved particles. |
Summary of Storage Conditions
| Form | Temperature | Duration | Atmosphere |
| Solid Powder | 4°C | Not Specified | Nitrogen[1] |
| Stock Solution | -80°C | 6 months | Nitrogen[1][2] |
| Stock Solution | -20°C | 1 month | Nitrogen[1][2] |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Stock Solution
Objective: To determine the stability of a this compound stock solution in DMSO over a 6-month period at -80°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
C18 HPLC column
-
HPLC system with UV detector
-
-80°C freezer
-
Nitrogen gas
Methodology:
-
Preparation of Stock Solution (Timepoint 0):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 2.13 mL of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex until fully dissolved.
-
Immediately analyze a sample using HPLC (see step 3 for parameters). This will serve as the Timepoint 0 reference.
-
Aliquot the remaining stock solution into multiple small-volume, airtight vials.
-
Purge the headspace of each vial with nitrogen gas before sealing.
-
Store the aliquots at -80°C.
-
-
Sample Analysis at Subsequent Timepoints:
-
At designated timepoints (e.g., 1, 2, 3, 4, 5, and 6 months), remove one aliquot from the -80°C freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the sample using HPLC.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each timepoint to the peak area at Timepoint 0.
-
Calculate the percentage of the compound remaining at each timepoint.
-
A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified signaling pathway of this compound via the CXCR4 receptor.
References
Interpreting Nucc-390 dihydrochloride dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nucc-390 dihydrochloride in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, selective small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1] It mimics the action of the natural ligand, CXCL12 (also known as SDF-1α), by binding to and activating the CXCR4 receptor.[2] This activation triggers downstream intracellular signaling cascades, including G-protein activation, mobilization of intracellular calcium, and phosphorylation of Extracellular signal-Regulated Kinase (ERK).[3][4] This signaling ultimately promotes nerve recovery and regeneration and can induce chemotaxis in cells expressing CXCR4.[1][5]
Q2: What is a typical EC50 value for a small-molecule CXCR4 agonist like Nucc-390?
A2: While a specific EC50 value for Nucc-390 is not prominently published, similar small-molecule CXCR4 agonists have shown EC50 values in the sub-micromolar to low micromolar range. For example, the CXCR4 agonist UCUF-728 demonstrated an EC50 of 0.5 µM in a β-arrestin recruitment assay.[6] It is recommended to perform a dose-response experiment to determine the precise EC50 in your specific cell system and assay.
Q3: My dose-response curve is biphasic (bell-shaped). Is this normal?
A3: Yes, a biphasic or bell-shaped dose-response curve can be a normal pharmacological phenomenon for GPCRs like CXCR4.[7] This often occurs in functional assays like chemotaxis, where high concentrations of the agonist can lead to receptor desensitization, internalization, or other feedback mechanisms that reduce the cellular response.[8] If you observe a bell-shaped curve, it is crucial to analyze both the stimulatory and inhibitory phases of the response.
Q4: I am not seeing any response (e.g., no calcium flux or pERK activation) with Nucc-390. What are the possible causes?
A4: There are several potential reasons for a lack of signal:
-
Low CXCR4 Expression: Confirm that your cell line expresses sufficient levels of functional CXCR4 on the cell surface.
-
Compound Inactivity: Ensure the compound has been stored correctly and that the stock solution was prepared properly. Nucc-390 is soluble in water and DMSO.
-
Cell Health: Use healthy, viable cells at an appropriate confluency. Over-passaged or unhealthy cells may not respond optimally.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the signal. Optimize assay parameters such as cell number, dye loading (for calcium assays), or antibody concentrations (for Western blots).
-
Incorrect Antagonist Action: The effects of Nucc-390 can be blocked by the selective CXCR4 antagonist AMD3100.[1][3] Ensure you are not inadvertently using a CXCR4 antagonist in your system.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For stock solutions, it is soluble in DMSO and water. For long-term storage, follow the manufacturer's recommendations, which usually involve storing the solid compound desiccated at -20°C and stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Summary of Reported In Vitro & In Vivo Concentrations
This table summarizes concentrations of Nucc-390 cited in literature and their observed effects.
| Concentration(s) | System / Cell Type | Assay Type | Observed Effect | Reference |
| 10 µM | C8161 Melanoma Cells | Calcium Mobilization | Strong intracellular calcium response, blocked by AMD3100. | [1][3][9] |
| 10 µM | C8161 Cells | ERK Phosphorylation | Increased levels of phosphorylated ERK (pERK). | [1][3] |
| 10 µM | HEK293 Cells (CXCR4-YFP) | Receptor Internalization | Induced internalization of CXCR4 receptors. | [1] |
| 0.0625 - 0.25 µM | Rat Spinal Cord Motor Neurons | Axon Growth | Increased axon length. | [9] |
| 3.2 mg/kg (in vivo) | CD-1 Mice | Neuromuscular Junction Recovery | Promoted functional and anatomical recovery after nerve damage. | [1] |
Representative Dose-Response Data
This table provides a representative dataset for generating a sigmoidal dose-response curve for a CXCR4 agonist, based on an expected EC50 in the sub-micromolar range. This data is hypothetical and should be used as a guide for experimental design.
| Concentration (nM) | Log(Concentration) | % Max Response (e.g., Calcium Flux) |
| 1 | 0.00 | 2.1 |
| 10 | 1.00 | 10.5 |
| 50 | 1.70 | 28.6 |
| 100 | 2.00 | 45.1 |
| 250 | 2.40 | 68.9 |
| 500 | 2.70 | 85.3 |
| 1000 | 3.00 | 94.7 |
| 5000 | 3.70 | 98.9 |
| 10000 | 4.00 | 99.5 |
Troubleshooting Guides
Guide 1: Calcium Flux Assay (Fluo-4)
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Incomplete hydrolysis of Fluo-4 AM ester. 2. Cell damage or death leading to dye leakage. 3. Contaminated buffers or media. | 1. Ensure incubation allows for complete de-esterification (typically 30-60 min at 37°C). 2. Handle cells gently, check viability, and optimize dye loading concentration to avoid cytotoxicity.[10] 3. Use fresh, sterile, phenol red-free buffers for the assay. |
| Weak or No Signal | 1. Low CXCR4 expression on cells. 2. Insufficient dye loading. 3. Agonist solution not injected properly. 4. Incorrect instrument settings (excitation/emission wavelengths). | 1. Confirm CXCR4 expression via flow cytometry or Western blot. 2. Optimize Fluo-4 AM concentration and loading time. Use a positive control like ATP or Ionomycin to confirm cell loading and viability. 3. Check injector function and ensure the agonist is rapidly and evenly distributed in the well. 4. Verify settings for Fluo-4 (Ex/Em ~490/525 nm). |
| Inconsistent Results | 1. Variation in cell number per well. 2. Inconsistent dye loading.[11] 3. Fluctuation in temperature. | 1. Ensure a homogenous cell suspension and accurate plating. 2. Prepare a single master mix of dye loading solution for all wells to ensure consistency. 3. Allow plates to equilibrate to room temperature before reading to ensure assay stability. |
Guide 2: pERK/Total ERK Western Blot
| Problem | Possible Cause | Recommended Solution |
| No pERK Signal | 1. Stimulation time is not optimal (pERK signal is often transient). 2. Insufficient protein load. 3. Phosphatase activity in lysate. 4. Inactive primary antibody. | 1. Perform a time-course experiment (e.g., 0, 2, 5, 10, 30 min) to find the peak pERK response. 2. Load at least 20-30 µg of protein per lane.[12] 3. Crucially, always include phosphatase inhibitors in your lysis buffer.[13] 4. Test the antibody on a positive control lysate (e.g., cells treated with a known ERK activator like PMA or EGF). |
| High Basal pERK Signal | 1. Serum in starvation media. 2. Cell stress during handling or lysis. 3. Over-confluent cells. | 1. Ensure cells are properly serum-starved (e.g., 4-18 hours in serum-free media) before stimulation to reduce baseline signaling. 2. Keep cells on ice during lysis, work quickly, and avoid harsh mechanical disruption. 3. Plate cells at a density that avoids confluence at the time of the experiment. |
| Weak Total ERK Signal | 1. Poor protein transfer to the membrane. 2. Insufficient primary or secondary antibody. 3. Low protein concentration in lysate. | 1. Verify transfer efficiency with Ponceau S staining. For large proteins, consider a wet transfer overnight.[13][14] 2. Optimize antibody dilutions; increase concentration or incubation time if necessary.[15] 3. Perform a protein concentration assay (e.g., BCA) and ensure you load a consistent and sufficient amount. |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure Nucc-390-induced calcium flux in a CXCR4-expressing cell line (e.g., HEK293, Jurkat) using a fluorescent plate reader.
-
Cell Plating: Seed CXCR4-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells/well. Allow cells to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in a physiological buffer (e.g., HBSS with 20 mM HEPES).
-
Aspirate the growth medium from the cells.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the assay buffer. Also include a vehicle control (e.g., buffer with DMSO) and a positive control (e.g., ATP).
-
Measurement:
-
Place the cell plate into a fluorescent plate reader equipped with an injector.
-
Set the instrument to read fluorescence at Ex/Em = 490/525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the 2X Nucc-390 dilutions (or controls) into the wells.
-
Immediately continue recording the fluorescence signal for 60-120 seconds to capture the peak response.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the Nucc-390 concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: ERK Phosphorylation Western Blot
This protocol details the detection of ERK1/2 phosphorylation in response to Nucc-390.
-
Cell Culture and Starvation: Plate CXCR4-expressing cells and grow to 70-80% confluency. Prior to stimulation, serum-starve the cells for 4-18 hours in serum-free medium to reduce basal ERK phosphorylation.
-
Stimulation:
-
Prepare various concentrations of Nucc-390 in serum-free media.
-
Aspirate the starvation medium and add the Nucc-390 solutions to the cells.
-
Incubate for the desired time (a 5-10 minute stimulation is a good starting point). Include an untreated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the media.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors .
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.
-
Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection and Re-probing:
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
To normalize, strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
-
Analysis: Quantify the band intensities for pERK and total ERK. The response is the ratio of pERK to total ERK for each condition.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effect of Small Molecule 390 on CXCR4 Receptors | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Small Molecule Activators of Chemokine Receptor CXCR4 That Improve Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphpad.com [graphpad.com]
- 8. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Why is my Fluo-4 signal not at a useful magnitude? | AAT Bioquest [aatbio.com]
- 11. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. sinobiological.com [sinobiological.com]
Potential off-target effects of Nucc-390 dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Nucc-390 dihydrochloride. The information is intended for scientists and drug development professionals to address potential issues during experimentation.
Disclaimer on Off-Target Effects
Extensive searches of publicly available scientific literature and databases did not yield specific quantitative data on the off-target effects of this compound. While described as a "selective" CXCR4 agonist, comprehensive screening panels (e.g., kinase, GPCR, ion channel) are not publicly documented. The following information is based on its known on-target activities. Researchers should be aware of this data gap and consider empirical assessment for potential off-target effects in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nucc-390?
A1: Nucc-390 is a small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor (GPCR).[1][2] It mimics the action of the natural ligand, CXCL12 (also known as SDF-1), by binding to and activating the CXCR4 receptor.[3][4] This activation stimulates downstream signaling pathways, including the phosphorylation of ERK (extracellular signal-regulated kinase), leading to various cellular responses such as calcium mobilization, receptor internalization, and chemotaxis.[1][4]
Q2: What are the expected cellular responses after treating cells with Nucc-390?
A2: Upon treatment with Nucc-390, cells expressing functional CXCR4 receptors are expected to exhibit several responses:
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i) is a hallmark of CXCR4 activation.[1][2]
-
ERK Activation: Increased phosphorylation of ERK (pERK) is a downstream signaling event.[4]
-
Receptor Internalization: Prolonged exposure to Nucc-390 can induce the internalization of CXCR4 receptors from the cell surface into intracellular vesicles.[4][5]
-
Chemotaxis: In appropriate cell types (e.g., lymphocytes, stem cells), Nucc-390 can stimulate directed cell migration.[4]
-
Promotion of Axonal Growth: In neuronal cells, Nucc-390 has been shown to promote the elongation of axons.[3]
Q3: What is a suitable positive control for a Nucc-390 experiment?
A3: The natural CXCR4 ligand, CXCL12 (SDF-1), is the ideal positive control for experiments involving Nucc-390. It should elicit similar biological responses in CXCR4-expressing cells.
Q4: How can I confirm that the observed effects of Nucc-390 are specifically mediated by CXCR4?
A4: To confirm the specificity of Nucc-390's action, you can use a selective CXCR4 antagonist, such as AMD3100 (Plerixafor). Pre-treatment of cells with AMD3100 should block the effects of Nucc-390, such as calcium mobilization, ERK activation, and receptor internalization.[1][2][3]
Q5: Has Nucc-390 been observed to have any toxic effects?
A5: In a murine model of snake envenomation, Nucc-390 was reported to be non-toxic.[6] However, comprehensive toxicology studies are not available in the public domain. It is recommended to perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell type or in vivo model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect after Nucc-390 treatment. | Low or absent CXCR4 expression in the experimental model. | Confirm CXCR4 expression in your cells or tissue of interest using techniques like qPCR, Western blot, flow cytometry, or immunohistochemistry. |
| Incorrect concentration of Nucc-390. | Perform a dose-response curve to determine the optimal concentration for your experimental setup. Concentrations in the range of 1-10 µM have been shown to be effective in vitro.[1][4] | |
| Degraded Nucc-390. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| High background or unexpected results. | Potential off-target effects in your specific cell type. | As public data on off-target effects is unavailable, consider performing control experiments with a structurally unrelated CXCR4 agonist or using a broader panel of inhibitors to investigate potential off-target signaling. |
| Cell health issues. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel. | |
| Inconsistent results between experiments. | Variability in experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, treatment duration, and reagent concentrations. |
| Variability in Nucc-390 solution preparation. | Prepare a large batch of stock solution and aliquot for single use to minimize freeze-thaw cycles. |
On-Target Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the known signaling pathway of Nucc-390 and a general experimental workflow for assessing its on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20180155295A1 - Cxcr4 chemokine receptor modulators - Google Patents [patents.google.com]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Small Molecule 390 on CXCR4 Receptors | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 6. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Assessing Nucc-390 Dihydrochloride Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cell permeability of Nucc-390 dihydrochloride. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability important?
This compound is a selective, small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] The CXCR4 signaling pathway is implicated in various physiological and pathological processes, including nerve regeneration.[1][5][6][7] Nucc-390 has shown potential in promoting nerve recovery following neurodegeneration.[1][2] Assessing its cell permeability is crucial because the ability of a drug to cross cell membranes determines its bioavailability and accessibility to intracellular targets, which is fundamental to its therapeutic efficacy.[8]
Q2: What are the common methods to assess the cell permeability of a small molecule like this compound?
Commonly employed methods for assessing small molecule cell permeability include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that evaluates passive diffusion across an artificial membrane. It is a high-throughput method ideal for initial screening.[8][9]
-
Caco-2 Permeability Assay: This is a cell-based assay that utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium. It is considered a gold standard for predicting human oral drug absorption and can assess both passive and active transport mechanisms.[8][10]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: This is another cell-based assay using epithelial cells from a canine kidney. MDCK cells can be transfected to overexpress specific transporters, such as P-glycoprotein (P-gp), making this assay useful for identifying substrates of efflux transporters.[8]
Q3: How do I choose the right permeability assay for this compound?
The choice of assay depends on the research question:
-
For a rapid assessment of passive permeability, the PAMPA assay is a suitable starting point.[8]
-
To predict oral absorption and investigate the potential involvement of transporters, the Caco-2 assay is more appropriate.[8][11]
-
If you suspect this compound might be a substrate for efflux pumps, which could limit its intracellular concentration, the MDCK assay (particularly with MDR1-transfected cells) is recommended.[12]
Q4: What are the key parameters measured in these permeability assays?
The primary parameter is the apparent permeability coefficient (Papp) , which quantifies the rate at which a compound crosses a membrane of a given area. In cell-based assays, the efflux ratio (ER) is also calculated to determine if the compound is actively transported out of the cell. An efflux ratio greater than 2 typically suggests the involvement of active efflux transporters.[13]
Troubleshooting Guides
PAMPA Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Papp value for a known permeable control compound | Poor integrity of the artificial membrane. | Inspect the filter plate for any defects before applying the lipid solution. Ensure even coating of the lipid solution. |
| Compound precipitation in the donor well. | Visually inspect the donor well after the experiment. If precipitation is observed, decrease the initial compound concentration or use a co-solvent.[14][15] | |
| Incorrect buffer pH. | Verify the pH of all buffers used in the assay. | |
| High Papp value for a known impermeable control compound | Presence of holes or gaps in the artificial membrane. | Ensure the lipid solution is fresh and properly prepared. Apply the lipid solution carefully and allow sufficient time for the solvent to evaporate.[8] |
| High variability between replicate wells | Inconsistent volume of lipid solution or compound solution. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Air bubbles in the wells. | Check for and remove any air bubbles in the donor or acceptor wells before starting the incubation.[16] | |
| Low compound recovery | Non-specific binding to the assay plate or accumulation in the lipid membrane. | Use low-binding plates. The inclusion of surfactants in the buffer can sometimes reduce non-specific binding.[14] |
Caco-2 & MDCK Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Papp value for a known permeable control compound | Poor integrity of the cell monolayer. | Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment to ensure its integrity. TEER values should be within the acceptable range for the specific cell line.[7][13] A Lucifer Yellow rejection assay can also be used to confirm monolayer tightness.[13] |
| Incorrect buffer pH. | Verify the pH of the apical and basolateral buffers. | |
| Compound precipitation. | Check the solubility of this compound in the assay buffer at the tested concentration. | |
| High Papp value for a known impermeable control compound | Leaky cell monolayer. | Extend the cell culture time to allow for the formation of robust tight junctions. Ensure proper cell seeding density. |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and consistent seeding in each well. |
| Edge effects on the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. | |
| Inconsistent efflux ratio | Saturation of efflux transporters at high compound concentrations. | Test a range of this compound concentrations. |
| Variability in transporter expression between cell passages. | Use cells within a defined and validated passage number range. | |
| Low compound recovery | Non-specific binding to the plate or accumulation within the cells. | Use low-binding plates. Analyze the amount of compound remaining in the cell monolayer at the end of the experiment.[12] |
| Compound metabolism by the cells. | Analyze for the presence of metabolites in the donor and acceptor compartments. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound.
Materials:
-
96-well filter plate (e.g., PVDF membrane)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate completely.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Solutions: Prepare the dosing solution of this compound by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM). Also, prepare dosing solutions for the control compounds.
-
Start the Assay: Place the filter plate onto the acceptor plate to form the "sandwich." Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking (e.g., 50-100 rpm) for a defined period (e.g., 4-18 hours).[5][17]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Analysis: Determine the concentration of this compound in the donor and acceptor wells using a validated analytical method like LC-MS/MS.
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (C0 * Va)) Where:
-
Vd = Volume of the donor well (cm³)
-
Va = Volume of the acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
Ca(t) = Concentration in the acceptor well at time t
-
C0 = Initial concentration in the donor well
-
-
Caco-2 Permeability Assay
This protocol describes a method for assessing the permeability and potential for active transport of this compound.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4
-
This compound stock solution
-
Control compounds (high and low permeability, and a known P-gp substrate like digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
TEER meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the established acceptable range (e.g., >300 Ω·cm²).[7]
-
Prepare Dosing Solutions: Dissolve this compound and control compounds in transport buffer (HBSS with HEPES) to the desired final concentration. For efflux studies, prepare a dosing solution with and without a P-gp inhibitor.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A for efflux):
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours), often with gentle shaking.[15]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analysis: Determine the concentration of this compound in the samples using LC-MS/MS.
-
Calculations:
-
Papp: Calculate the Papp value for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Efflux Ratio (ER): Calculate the ER using the formula: ER = Papp (B to A) / Papp (A to B)
-
Data Presentation
Table 1: Hypothetical Permeability Data for this compound
| Assay | Parameter | This compound | High Permeability Control (e.g., Propranolol) | Low Permeability Control (e.g., Mannitol) |
| PAMPA | Papp (x 10⁻⁶ cm/s) | [Insert experimental value] | > 10 | < 1 |
| Caco-2 | Papp (A to B) (x 10⁻⁶ cm/s) | [Insert experimental value] | > 10 | < 1 |
| Papp (B to A) (x 10⁻⁶ cm/s) | [Insert experimental value] | > 10 | < 1 | |
| Efflux Ratio | [Insert experimental value] | ~ 1 | ~ 1 | |
| Efflux Ratio (+ P-gp inhibitor) | [Insert experimental value] | - | - |
Visualizations
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
Caption: Simplified CXCR4 signaling pathway activated by this compound.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. innpharmacotherapy.com [innpharmacotherapy.com]
- 4. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. emulatebio.com [emulatebio.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. researchgate.net [researchgate.net]
Nucc-390 dihydrochloride inconsistent experimental results
Welcome to the technical support center for Nucc-390 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this novel CXCR4 receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and selective small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] Its primary mechanism of action involves binding to and activating CXCR4, which leads to the induction of receptor internalization and the stimulation of downstream signaling pathways, such as the phosphorylation of ERK (pERK).[1][4] This activity is in contrast to CXCR4 antagonists like AMD3100.[1][3]
Q2: What are the reported biological effects of Nucc-390?
A2: Nucc-390 has been shown to promote the functional and anatomical recovery of the neuromuscular junction (NMJ) following nerve damage.[1] It stimulates the elongation of motor neuron axons and boosts axonal growth in cultured cerebellar granule neurons (CGNs) via its interaction with CXCR4.[5][6] In vivo studies have demonstrated its potential in promoting nerve recovery after neurodegeneration.[1]
Q3: Is Nucc-390's activity dependent on CXCR4?
A3: Yes, the biological effects of Nucc-390 are mediated through the CXCR4 receptor. Its activity, including the stimulation of axonal elongation and calcium mobilization, can be blocked by the selective CXCR4 antagonist AMD3100.[4][5]
Q4: How should I prepare and store this compound solutions?
A4: this compound is a solid that is soluble in DMSO.[7] For in vivo studies, specific formulations are recommended to ensure solubility. For example, a clear solution can be achieved by dissolving the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to store the solid compound at -20°C for long-term stability (≥ 4 years).[7]
Troubleshooting Guide for Inconsistent Experimental Results
Researchers may occasionally encounter variability in experimental outcomes with Nucc-390. This guide provides a structured approach to identifying and resolving potential issues.
Problem 1: Lower than expected or no observable agonist activity.
| Potential Cause | Recommended Solution |
| Improper Reagent Preparation | Ensure this compound is fully dissolved. Sonication or gentle heating may be necessary.[3] Use the recommended solvents and confirm the final concentration. Prepare fresh solutions for each experiment to avoid degradation. |
| Cell Line Variability | Confirm the expression level of CXCR4 in your cell line. Low or absent receptor expression will result in a diminished or no response. Use a positive control cell line known to express functional CXCR4 (e.g., C8161 melanoma cells). |
| Receptor Desensitization/Internalization | Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the observable response.[1][4] Optimize the incubation time and consider using shorter treatment durations for signaling pathway analysis. |
| Incorrect Experimental Conditions | Verify the concentration of Nucc-390 used. Refer to the provided data tables for effective concentration ranges in various assays. Ensure other experimental parameters (e.g., temperature, pH) are optimal for your specific assay. |
| Inactive Compound | Verify the integrity of your Nucc-390 stock. If possible, test its activity in a well-established, simple assay like a calcium mobilization assay. |
Problem 2: High variability between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and serum concentrations. Variations in cell health and density can significantly impact experimental outcomes. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of Nucc-390 solutions and other reagents. |
| Assay-Specific Variability | For assays like Western blotting for pERK, ensure consistent lysis procedures and loading amounts. For functional assays like chemotaxis, optimize cell density and incubation times. |
| Solubility Issues | At higher concentrations, Nucc-390 may precipitate out of solution, leading to inconsistent effective concentrations. Visually inspect solutions for any precipitation before use. |
Problem 3: Unexpected or off-target effects.
| Potential Cause | Recommended Solution |
| High Compound Concentration | High concentrations of any small molecule can lead to off-target effects. Perform dose-response experiments to determine the optimal concentration range that elicits the desired specific effect. |
| Cellular Toxicity | At very high concentrations, Nucc-390 may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or Calcein AM) to rule out toxicity as the cause of unexpected results. |
| Contamination | Ensure that your Nucc-390 stock and all experimental reagents are free from contamination. |
Quantitative Data Summary
The following tables summarize the quantitative data from published studies on Nucc-390.
Table 1: In Vitro Efficacy of Nucc-390
| Assay Type | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Axonal Growth | Cerebellar granule neurons (CGNs) | 0 - 1.25 µM | 24 hours | Stimulated axonal growth via CXCR4.[1] |
| pERK Activation | C8161 melanoma cells | 10 µM | 30 minutes | Increased levels of phosphorylated ERK (pERK).[1][4] |
| CXCR4 Internalization | HEK293 cells (CXCR4-YFP) | 10 µM | 2 hours | Induced CXCR4 receptor internalization.[1][4] |
| Calcium Mobilization | C8161 melanoma cells | 10 µM | - | Produced a strong intracellular calcium response.[1][4] |
| Axon Elongation | Spinal cord motor neurons (SCMNs) | 0.0625 - 0.25 µM | 24 hours | Induced elongation of motor axons.[5] |
Table 2: In Vivo Efficacy of Nucc-390
| Animal Model | Dosing Regimen | Duration | Observed Effect |
| CD-1 mice (α-LTx induced nerve damage) | 3.2 mg/kg (hind limb injection), twice daily | 3 days | Promoted functional and anatomical recovery of the neuromuscular junction (NMJ).[1] |
| Mouse model of sciatic nerve crush injury | 26 mg/kg per day | - | Restored gastrocnemius muscle compound muscle action potentials (CMAPs).[7] |
Experimental Protocols
Protocol 1: In Vitro pERK Activation Assay
-
Cell Culture: Plate C8161 melanoma cells in appropriate culture medium and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal pERK levels.
-
Nucc-390 Treatment: Treat the cells with 10 µM this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C. Include a positive control such as SDF-1 (100 nM).
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal to determine the relative increase in ERK phosphorylation.
Protocol 2: In Vitro Axon Elongation Assay
-
Neuron Culture: Isolate and culture primary cerebellar granule neurons (CGNs) or spinal cord motor neurons (SCMNs) on appropriate substrates (e.g., poly-L-lysine coated plates).
-
Nucc-390 Treatment: After allowing the neurons to adhere and extend initial neurites (e.g., 24 hours), treat the cultures with various concentrations of this compound (e.g., 0.0625 µM, 0.25 µM, 1.25 µM) or vehicle control.
-
Incubation: Incubate the neurons for 24-48 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker such as βIII-tubulin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the length of the longest axon for a significant number of neurons (e.g., >50 per condition) using image analysis software (e.g., ImageJ).
-
Calculate the average axon length for each treatment condition and compare it to the vehicle control.
-
Visualizations
Caption: Signaling pathway of Nucc-390 via the CXCR4 receptor.
Caption: Troubleshooting workflow for inconsistent Nucc-390 results.
References
- 1. Regulation of human chemokine receptors CXCR4. Role of phosphorylation in desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Chemokine receptor internalization and intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Nucc-390 Dihydrochloride In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Nucc-390 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and selective small-molecule agonist for the C-X-C motif chemokine receptor 4 (CXCR4).[1][2][3] Its mechanism of action involves binding to and activating the CXCR4 receptor, which is a G-protein coupled receptor. This activation stimulates downstream signaling pathways, such as the phosphorylation of ERK (extracellular signal-regulated kinase), leading to cellular responses like axonal growth and nerve recovery.[1][4] Nucc-390's action is opposite to that of the well-known CXCR4 antagonist, AMD3100 (Plerixafor).[1][5]
Q2: What are the primary in vivo applications of this compound?
Based on current research, the primary in vivo application of this compound is the promotion of nerve regeneration and functional recovery following neurodegeneration or injury.[1][5][6] Studies have demonstrated its efficacy in models of sciatic nerve injury and neuroparalysis induced by toxins.[6][7][8]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to three years. Once in solvent, it should be stored at -80°C for up to one year.[9]
Troubleshooting Guide
Issue 1: Suboptimal or no observed efficacy in vivo.
-
Possible Cause 1: Inadequate Dosing or Administration.
-
Troubleshooting:
-
Verify Dose: Ensure the administered dose is within the reported effective range. Published studies have used doses such as 3.2 mg/kg (twice daily) and 26 mg/kg per day in mice.[1][3][10]
-
Route of Administration: The route of administration is critical. For localized nerve injury models, direct local administration (e.g., hind limb injection) has been shown to be effective.[1] Systemic administration may require higher doses and careful pharmacokinetic analysis.
-
Dosing Frequency: Consider the dosing frequency. Some protocols have utilized twice-daily administration.[1] The optimal frequency will depend on the pharmacokinetic profile of the compound in your specific animal model.
-
-
-
Possible Cause 2: Poor Compound Solubility or Stability in Formulation.
-
Troubleshooting:
-
Vehicle Selection: this compound is soluble in DMSO.[3] For in vivo administration, co-solvents are typically required. Ensure the chosen vehicle fully solubilizes the compound and is non-toxic to the animals.
-
Formulation Preparation: Prepare the formulation fresh before each administration if stability is a concern. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] Always visually inspect the solution for precipitates before injection.
-
Validated Formulations: Refer to established protocols for suitable in vivo formulations. Examples are provided in the "Experimental Protocols" section below.
-
-
-
Possible Cause 3: Issues with the Animal Model.
-
Troubleshooting:
-
Model Validation: Ensure your animal model of nerve injury or neurodegeneration is well-characterized and consistently reproduces the expected pathology.
-
Timing of Treatment: The timing of Nucc-390 administration relative to the injury may be crucial. Efficacy may be dependent on initiating treatment within a specific therapeutic window.
-
Strain Differences: Different animal strains can exhibit variability in their response to treatments.[11]
-
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent Formulation.
-
Troubleshooting:
-
Standardized Preparation: Prepare the Nucc-390 formulation using a standardized, documented procedure to ensure consistency across all experimental groups.
-
Homogeneity: If using a suspension, ensure it is homogenous before and during administration to deliver a consistent dose to each animal.[11]
-
-
-
Possible Cause 2: Inconsistent Administration Technique.
-
Troubleshooting:
-
Precise Delivery: Ensure precise and consistent delivery of the compound, especially for local injections. Use appropriate injection volumes and needle sizes for your animal model.
-
-
-
Possible Cause 3: Biological Variability.
-
Troubleshooting:
-
Adequate Sample Size: Use a sufficient number of animals per group to account for biological variability and to achieve statistical power.
-
Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation during data collection and analysis to minimize bias.
-
-
Data Presentation
Table 1: In Vitro Activity of Nucc-390
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| Calcium Mobilization | C8161 melanoma cells | 10 µM | Strong intracellular calcium response, blocked by AMD3100 | [1][3] |
| ERK Phosphorylation | C8161 cells | 10 µM (30 min) | Increased levels of phosphorylated ERK | [1][4] |
| CXCR4 Internalization | HEK293 cells (CXCR4-YFP) | 10 µM (2 hours) | Induction of CXCR4 receptor internalization | [1][4] |
| Axonal Growth | Cerebellar granule neurons | 0-1.25 µM (24 hours) | Boosted axonal growth via CXCR4 | [1][5] |
| Axon Length Increase | Rat spinal cord motor neurons | 0.0625, 0.125, 0.25 µM | Increased axon length | [3][10] |
| Chemotaxis | C8161 cells | Not specified | Robust chemotactic activity comparable to SDF-1 | [4] |
Table 2: In Vivo Administration Protocols for Nucc-390
| Animal Model | Dosing Regimen | Route of Administration | Outcome | Reference |
| CD-1 Mice (α-LTx induced nerve damage) | 3.2 mg/kg, twice daily for 3 days | Hind limb injection | Promoted functional and anatomical recovery of the neuromuscular junction | [1] |
| Mouse (sciatic nerve crush injury) | 26 mg/kg per day | Not specified | Restored gastrocnemius muscle compound muscle action potentials (CMAPs) | [3][10] |
| Mouse (neuroparalysis from Taipan venom) | Not specified | Not specified | Restored CMAPs | [3][7] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol provides three options for preparing this compound for in vivo administration.[2]
-
Formulation A:
-
Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Solubility is reported to be ≥ 2.5 mg/mL.
-
-
Formulation B:
-
Add solvents in the following order: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Solubility is reported to be ≥ 2.5 mg/mL.
-
-
Formulation C:
-
Add solvents in the following order: 10% DMSO, 90% Corn Oil.
-
Solubility is reported to be ≥ 2.5 mg/mL.
-
Note: If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution. Always visually inspect the final solution for clarity before administration.
Protocol 2: Assessment of Nerve Regeneration in a Sciatic Nerve Crush Model
This protocol outlines a general workflow for evaluating the efficacy of Nucc-390 in promoting nerve regeneration.
-
Animal Model: Use a validated sciatic nerve crush injury model in mice or rats.
-
Acclimation: Acclimate animals to the housing and handling procedures for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, Nucc-390, Positive control).
-
Baseline Measurements: Record baseline functional measurements, such as sciatic functional index (SFI) or compound muscle action potentials (CMAPs).
-
Surgical Procedure: Perform the sciatic nerve crush surgery under anesthesia.
-
Treatment Administration:
-
Functional Assessment:
-
At predetermined time points post-injury (e.g., 7, 14, 28 days), perform functional assessments (e.g., CMAP recordings) to monitor recovery.[6]
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the sciatic nerves and target muscles.
-
Perform histological staining (e.g., for neurofilaments and GAP43) to assess axonal regrowth.[6]
-
-
Data Analysis:
-
Statistically analyze the functional and histological data to determine the effect of Nucc-390 treatment compared to the control group.
-
Visualizations
Caption: Nucc-390 signaling pathway via the CXCR4 receptor.
Caption: Workflow for in vivo efficacy testing of Nucc-390.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetmol.cn [targetmol.cn]
- 10. NUCC-390 (hydrochloride) - Biochemicals - CAT N°: 30957 [bertin-bioreagent.com]
- 11. benchchem.com [benchchem.com]
Navigating the Nuances of Nucc-390 Dihydrochloride in Solution: A Technical Guide
For researchers and drug development professionals utilizing Nucc-390 dihydrochloride, ensuring its stability and proper handling in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the long-term stability of this compound, alongside troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the preparation and handling of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or phase separation during preparation. | The compound's solubility limit may have been exceeded, or it may not be fully dissolved. | To aid dissolution, consider gentle warming of the solution (e.g., to 60°C for PBS) and/or sonication.[1] It is crucial to add solvents sequentially and ensure each is fully mixed before adding the next, especially for complex solvent systems. |
| Inconsistent experimental results. | This could be due to the degradation of the stock solution or the use of a working solution that was not freshly prepared. | For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1] Stock solutions should be stored under the recommended conditions and used within the specified timeframe. |
| Difficulty dissolving the compound in aqueous buffers. | This compound may require specific conditions to dissolve in aqueous solutions like PBS. | For dissolving in PBS, ultrasonic treatment and warming to 60°C are recommended to achieve a clear solution.[1][2][3] |
| Crystallization of the compound in the stock solution upon storage. | The storage temperature may be too high, or the solution may be supersaturated. | Ensure stock solutions are stored at the recommended temperatures (-80°C for long-term or -20°C for short-term). If crystals form, you may try to redissolve them by gentle warming and sonication before use, but it is advisable to prepare a fresh stock solution for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, stock solutions of this compound should be stored at -80°C, under which conditions they are stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is also recommended to store the solutions under a nitrogen atmosphere to prevent oxidation.[1][2]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies depending on the solvent:
-
DMSO: 100 mg/mL (213.47 mM), requires sonication.[2]
-
Water: 25 mg/mL (53.37 mM), requires sonication.[2]
-
PBS: 20 mg/mL (42.69 mM), requires sonication and warming to 60°C.[1][2][3]
For in vivo studies, specific formulations are often required. For example, a clear solution of at least 2.5 mg/mL (5.34 mM) can be achieved in solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4]
Q3: Should I filter-sterilize the this compound solution?
A3: Yes, if you are using water as the solvent for your stock solution and intend to use it in a sterile application such as cell culture, it is recommended to dilute it to the working concentration and then filter-sterilize it using a 0.22 μm filter before use.[1]
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[1] A common method involves a multi-component solvent system. For instance, to prepare a solution, you can add each solvent one by one: 10% DMSO, followed by 40% PEG300, then 5% Tween-80, and finally 45% saline, ensuring the solution is clear at each step.[1][4]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
Use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding, the following diagrams illustrate a typical workflow for solution preparation and the known signaling pathway of Nucc-390.
Caption: Workflow for preparing and storing this compound solutions.
Caption: Simplified signaling pathway of Nucc-390 as a CXCR4 agonist.
References
Validation & Comparative
A Comparative Guide to CXCR4 Modulation: The Agonist Nucc-390 Dihydrochloride versus the Antagonist AMD3100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecules that modulate the C-X-C chemokine receptor type 4 (CXCR4): Nucc-390 dihydrochloride and AMD3100 (Plerixafor). A critical distinction to note is that Nucc-390 is a CXCR4 agonist, initiating or enhancing signaling, while AMD3100 is a potent and selective antagonist, blocking the receptor's activity.[1][2] This fundamental difference in their mechanism of action dictates their opposing effects on CXCR4-mediated cellular processes.
Introduction to CXCR4 Signaling
The CXCR4 receptor, in conjunction with its endogenous ligand CXCL12 (also known as SDF-1), plays a pivotal role in a multitude of physiological and pathological processes. These include immune cell trafficking, hematopoiesis, organogenesis, and the progression of diseases such as cancer and HIV.[2] The CXCL12/CXCR4 signaling axis is a critical therapeutic target, and understanding how different molecules modulate this pathway is essential for the development of novel therapeutics.
Mechanism of Action: An Agonist vs. an Antagonist
This compound is a novel, selective small-molecule agonist of the CXCR4 receptor.[1] As an agonist, it mimics the action of the natural ligand CXCL12, activating the receptor and triggering downstream signaling cascades. This activation can lead to cellular responses such as calcium mobilization, phosphorylation of extracellular signal-regulated kinase (ERK), and receptor internalization.[1][3] Studies have shown that Nucc-390 promotes nerve recovery and axonal growth, highlighting its potential in regenerative medicine.[4][5][6]
AMD3100 (Plerixafor) , in contrast, is a well-characterized, potent, and specific antagonist of the CXCR4 receptor.[2] It functions by binding to the CXCR4 receptor and competitively inhibiting the binding of CXCL12.[7] This blockade prevents the activation of downstream signaling pathways, thereby inhibiting CXCR4-mediated cellular functions like chemotaxis, cell migration, and intracellular calcium flux.[7] AMD3100 is clinically approved for mobilizing hematopoietic stem cells for transplantation and is investigated for its potential in cancer therapy and as an anti-HIV agent.[2][8]
Head-to-Head Comparison of In Vitro Performance
The following tables summarize the available quantitative and qualitative data on the performance of this compound and AMD3100 in various in vitro assays.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| AMD3100 | Ligand Binding | CCRF-CEM T-cells | IC50 | 651 ± 37 nM | [7] |
| GTP-binding | CCRF-CEM T-cells | IC50 | 27 ± 2.2 nM | [7] | |
| Calcium Flux | CCRF-CEM T-cells | IC50 | 572 ± 190 nM | [7] | |
| Chemotaxis | CCRF-CEM T-cells | IC50 | 51 ± 17 nM | [7] | |
| This compound | Calcium Mobilization | C8161 melanoma cells | Agonist Activity | Induces strong response at 10 µM | [1] |
| ERK Phosphorylation | C8161 melanoma cells | Agonist Activity | Increases pERK levels at 10 µM | [1] | |
| Receptor Internalization | HEK cells | Agonist Activity | Induces internalization at 10 µM | [1] | |
| Axonal Growth | Cerebellar granule neurons | Agonist Activity | Stimulates growth at 0.0625-1.25 µM | [3][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to either induce (agonist) or inhibit (antagonist) an increase in intracellular calcium concentration following CXCR4 activation.
-
Cell Preparation: Culture cells (e.g., C8161 or CCRF-CEM) to 80-100% confluency in a 96-well black-walled, clear-bottom plate.[10][11]
-
Dye Loading: Prepare a loading solution of a calcium-sensitive dye such as Fluo-4 AM in a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution).[10] Remove the cell culture medium, wash the cells, and add the dye loading solution to each well.[10] Incubate for approximately 60 minutes at 37°C.[10]
-
Compound Addition and Measurement:
-
For Agonist Testing (Nucc-390): Record baseline fluorescence using a fluorescence plate reader (Ex/Em ~490/515 nm).[10] Add varying concentrations of this compound to the wells and continue to record the fluorescence intensity over time to measure the increase in intracellular calcium.[1]
-
For Antagonist Testing (AMD3100): Pre-incubate the dye-loaded cells with varying concentrations of AMD3100.[7] Record baseline fluorescence. Stimulate the cells with a known concentration of CXCL12 and measure the fluorescence intensity to determine the inhibitory effect of AMD3100 on the CXCL12-induced calcium flux.[7]
-
-
Data Analysis: Calculate the change in fluorescence intensity to determine the agonistic or antagonistic activity. For antagonists, calculate the IC50 value from the dose-response curve.
ERK Phosphorylation Assay (Western Blotting)
This assay determines the effect of the compounds on the phosphorylation of ERK, a key downstream signaling molecule of the CXCR4 pathway.
-
Cell Treatment: Seed cells (e.g., C8161) and grow to a suitable confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.[12] Treat the cells with either this compound or CXCL12 (with or without pre-incubation with AMD3100) for a specified time (e.g., 30 minutes).[1][12]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[13][14]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).[13][14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]
-
Detect the signal using a chemiluminescent substrate.[13]
-
-
Re-probing for Total ERK: Strip the membrane and re-probe with a primary antibody for total ERK to normalize the p-ERK signal.[12][14]
-
Data Analysis: Quantify the band intensities using densitometry software and express the results as a ratio of p-ERK to total ERK.[13]
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to either promote or inhibit cell migration towards a chemoattractant.
-
Chamber Preparation: Use a Boyden chamber with a microporous membrane (e.g., 8 µm pore size).[15][16] The lower chamber is filled with a medium containing the chemoattractant (CXCL12).[15][17]
-
Cell Preparation: Harvest and resuspend the cells (e.g., CCRF-CEM) in a serum-free medium.[15]
-
Assay Setup:
-
For Agonist Testing (Nucc-390): Place the cell suspension in the upper chamber and a medium containing varying concentrations of this compound in the lower chamber to assess its chemoattractant properties.
-
For Antagonist Testing (AMD3100): Pre-incubate the cell suspension with varying concentrations of AMD3100 before placing them in the upper chamber.[15] The lower chamber contains a fixed concentration of CXCL12.[15]
-
-
Incubation: Incubate the chamber for several hours at 37°C to allow for cell migration.[15][16]
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane.[17] Fix and stain the migrated cells on the lower surface of the membrane.[17] Count the number of migrated cells under a microscope.[17]
-
Data Analysis: Determine the percentage of migrating cells compared to the control. For antagonists, calculate the IC50 value from the dose-response curve.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the concepts discussed, the following diagrams illustrate the CXCR4 signaling pathway, the experimental workflows, and the logical comparison between Nucc-390 and AMD3100.
Caption: CXCR4 signaling pathway modulation.
Caption: Functional outcomes of CXCR4 modulation.
Caption: Calcium mobilization assay workflow.
Conclusion
This compound and AMD3100 represent two distinct approaches to modulating the CXCR4 signaling pathway. As an agonist, Nucc-390 holds therapeutic promise in areas where activation of CXCR4 is beneficial, such as in nerve regeneration.[4][5][6] Conversely, AMD3100, a potent antagonist, is a valuable tool for inhibiting CXCR4-driven processes in diseases like cancer and HIV.[2][8] The choice between these or similar molecules depends entirely on the desired therapeutic outcome—either stimulating or inhibiting the multifaceted effects of CXCR4 signaling. This guide provides a foundational understanding and practical protocols for researchers to further explore the therapeutic potential of modulating this critical chemokine receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CXCR4 Antagonist AMD3100 Efficiently Inhibits Cell-Surface-Expressed Human Immunodeficiency Virus Type 1 Envelope-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. hellobio.com [hellobio.com]
- 11. abcam.com [abcam.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 4.10. Cell Migration Assay [bio-protocol.org]
- 16. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
Validating the Agonist Activity of Nucc-390 Dihydrochloride: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the agonist activity of Nucc-390 dihydrochloride at the C-X-C chemokine receptor type 4 (CXCR4). We present a comparative analysis against the endogenous ligand, detailed experimental protocols for key functional assays, and visualizations of the underlying biological pathways and workflows.
Introduction to Nucc-390 and CXCR4
Nucc-390 is a novel, selective small-molecule agonist of the CXCR4 receptor.[1][2][3] CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological processes, including immune response, hematopoiesis, and stem cell migration.[4][5][6] Its sole endogenous chemokine ligand is Stromal Cell-Derived Factor-1 (SDF-1), also known as CXCL12.[7][8][9] Upon agonist binding, CXCR4 primarily couples to Gαi proteins, initiating signaling cascades that lead to calcium mobilization, activation of the MAPK/ERK pathway, and ultimately, cellular responses like chemotaxis and receptor internalization.[4][10][11] Validating a synthetic agonist like Nucc-390 involves demonstrating its ability to elicit these characteristic downstream effects in a manner comparable to the natural ligand, SDF-1.
Comparative Performance of CXCR4 Agonists
The agonist activity of Nucc-390 is benchmarked against the endogenous ligand SDF-1 across several hallmark functional assays. Nucc-390 has been shown to successfully mimic the action of SDF-1, inducing robust intracellular signaling and functional cellular responses.[4][12]
| Assay Type | Performance Metric | SDF-1 (Endogenous Agonist) | This compound |
| Intracellular Calcium Mobilization | Robustness of Response | Induces strong and rapid intracellular calcium release.[4] | Produces a strong calcium response with similar kinetics to SDF-1.[4][12] |
| ERK Phosphorylation | Downstream Signaling | Causes a significant increase in phosphorylated ERK (pERK) levels.[12] | Leads to increased levels of pERK, confirming downstream pathway activation.[4][12] |
| Receptor Internalization | Receptor Regulation | Induces pronounced internalization of CXCR4 from the cell surface.[4][13] | Effectively induces CXCR4 receptor internalization.[2][4] |
| Chemotaxis | Functional Cellular Response | Acts as a powerful chemoattractant, stimulating cell migration.[4] | Produces robust chemotactic activity comparable to SDF-1.[4] |
Experimental Protocols
Accurate validation of agonist activity requires robust and well-defined experimental methods. Below are detailed protocols for three key assays used to characterize Nucc-390's effects on CXCR4.
Intracellular Calcium Mobilization Assay
This assay measures the release of calcium from intracellular stores, a primary event following the activation of Gq- or Gi-coupled receptors like CXCR4.
Principle: Cells expressing CXCR4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Agonist binding to CXCR4 triggers a G protein-mediated cascade, leading to the release of Ca2+ from the endoplasmic reticulum. The dye binds to the increased cytosolic calcium, resulting in a measurable increase in fluorescence intensity, typically read by a fluorometric imaging plate reader (FLIPR).[14][15][16]
Methodology:
-
Cell Culture: Plate CXCR4-expressing cells (e.g., C8161 melanoma cells or transfected HEK293 cells) in a 96-well or 384-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Add the loading buffer containing a calcium-sensitive dye like Fluo-4 AM and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare a dilution series of this compound and the positive control, SDF-1, in a separate compound plate. Include a vehicle-only control (e.g., buffer or DMSO).
-
Fluorescence Reading: Place both the cell plate and the compound plate into a FLIPR instrument. The instrument will establish a baseline fluorescence reading for a set period (e.g., 10-20 seconds).
-
Agonist Addition & Measurement: The FLIPR's integrated pipettor automatically adds the compounds from the compound plate to the cell plate. Fluorescence is continuously measured in real-time immediately following the addition for 2-3 minutes to capture the transient calcium peak.
-
Data Analysis: The change in fluorescence intensity (Max - Min) is plotted against the compound concentration to generate dose-response curves and calculate potency (EC50) values.
ERK Phosphorylation Assay (Western Blot)
This assay validates the activation of the MAPK/ERK signaling pathway downstream of CXCR4.
Principle: CXCR4 activation leads to a signaling cascade that results in the phosphorylation of ERK1/2. Western blotting uses specific antibodies to detect the phosphorylated form of ERK (pERK) relative to the total amount of ERK protein in cell lysates, providing a quantitative measure of pathway activation.[17][18]
Methodology:
-
Cell Treatment: Culture CXCR4-expressing cells to near confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation. Treat cells with various concentrations of Nucc-390, SDF-1, or vehicle for a predetermined time (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (pERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
-
Re-probing for Total ERK: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize the pERK signal.[20]
-
Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of pERK to total ERK.
Receptor Internalization Assay (Flow Cytometry)
This assay confirms that the agonist induces the removal of CXCR4 receptors from the cell surface, a key regulatory feature of GPCRs.
Principle: Agonist-induced receptor internalization is quantified by measuring the decrease in CXCR4 levels on the plasma membrane. This is achieved by labeling the surface-exposed receptors with a specific antibody and analyzing the fluorescence intensity of the cell population using a flow cytometer.[21][22][23]
Methodology:
-
Cell Treatment: Harvest CXCR4-expressing cells and resuspend them in assay buffer. Treat the cells with a saturating concentration of Nucc-390, SDF-1, or vehicle control. Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) to allow for internalization. A control sample should be kept on ice (t=0) to represent 100% surface expression.
-
Antibody Staining: Stop the internalization process by placing cells on ice and washing with ice-cold buffer. Incubate the cells with a fluorophore-conjugated primary antibody targeting an extracellular epitope of CXCR4 (e.g., PE-conjugated anti-CXCR4) for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells with ice-cold buffer to remove unbound antibody.
-
Flow Cytometry: Resuspend the cells in buffer and analyze them on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population. The geometric mean fluorescence intensity (MFI) for each sample is determined. The percentage of remaining surface CXCR4 at each time point is calculated relative to the MFI of the t=0 sample.
Visualizations
CXCR4 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progenitor Cell Mobilization and Recruitment: SDF-1, CXCR4, α4-integrin, and c-kit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Frontiers | CXCL12/SDF-1 and CXCR4 [frontiersin.org]
- 10. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 11. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. youtube.com [youtube.com]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. 3.4. Western Blotting and Detection [bio-protocol.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. proteinfoundry.com [proteinfoundry.com]
- 23. Endocytosis assay of chemokine receptor CXCR4 [bio-protocol.org]
A Comparative Guide to CXCR4 Agonists: Nucc-390 Dihydrochloride vs. Other Key Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nucc-390 dihydrochloride with other prominent CXCR4 agonists, including the endogenous ligand SDF-1/CXCL12 and the synthetic agonists ATI-2341 and CTCE-0214. The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific needs.
Introduction to CXCR4 and its Agonists
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in various physiological processes, including immune responses, hematopoiesis, and embryonic development. Its primary endogenous ligand is stromal cell-derived factor-1 (SDF-1), also known as CXCL12. The CXCL12/CXCR4 signaling axis is implicated in the pathology of numerous diseases, including cancer, HIV entry, and inflammatory disorders. Consequently, the development of synthetic CXCR4 modulators, both agonists and antagonists, is an active area of research.
This guide focuses on CXCR4 agonists, molecules that bind to and activate the receptor, mimicking the effects of its natural ligand. We will compare the performance of this compound, a novel small-molecule agonist, with SDF-1/CXCL12 and other synthetic agonists, ATI-2341 and CTCE-0214.
Comparative Performance of CXCR4 Agonists
The following tables summarize the quantitative data available for this compound and other selected CXCR4 agonists. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Molecular and Binding Characteristics of CXCR4 Agonists
| Agonist | Molecular Type | Binding Site | Reported Binding Affinity (IC50/Ki) |
| This compound | Small Molecule | Orthosteric | Did not significantly inhibit ¹²⁵I-SDF-1α binding up to 10⁻⁵ M[1] |
| SDF-1/CXCL12 | Chemokine (Protein) | Orthosteric | - |
| ATI-2341 | Lipopeptide (Pepducin) | Allosteric | - |
| CTCE-0214 | Peptide | Orthosteric | - |
Table 2: Functional Activity of CXCR4 Agonists
| Agonist | Calcium Mobilization (EC50) | Gαi Protein Activation (EC50) | ERK Phosphorylation | Chemotaxis | Receptor Internalization |
| This compound | Produces strong response[2] | - | Induces pERK levels[1][3] | Induces chemotaxis[1] | Induces internalization[1][4] |
| SDF-1/CXCL12 | ~3.6 nM (in THP-1 cells)[5] | 0.25 ± 0.06 nM[6] | Induces pERK levels[7][8] | Induces chemotaxis[5] | Induces internalization[4] |
| ATI-2341 | 194 ± 16 nM (in CCRF-CEM cells)[9] | 208 ± 69 nM[6] | Biased away from β-arrestin-mediated signaling[6][10] | Induces chemotaxis[10] | Induces internalization |
| CTCE-0214 | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway
Activation of CXCR4 by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization, activation of the PI3K/AKT pathway, and the MAPK/ERK pathway. These pathways collectively regulate cellular processes like chemotaxis, proliferation, and survival.
References
- 1. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Small Molecule 390 on CXCR4 Receptors | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 5. Structural Basis of CXCR4 Sulfotyrosine Recognition by the Chemokine SDF-1/CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemokine receptor CXCR4 enhances proliferation in pancreatic cancer cells through AKT and ERK dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
Synthetic Agonist Nucc-390 Dihydrochloride Demonstrates Comparable Efficacy to Natural Ligand CXCL12α in Activating the CXCR4 Receptor
For Immediate Release
A comprehensive review of available data indicates that the synthetic small-molecule agonist, Nucc-390 dihydrochloride, exhibits a functional efficacy comparable to that of the natural chemokine ligand, CXCL12α (also known as SDF-1α), in activating the C-X-C chemokine receptor 4 (CXCR4). This activation triggers a cascade of downstream signaling events and cellular responses crucial in various physiological and pathological processes, including nerve regeneration, immune cell trafficking, and cancer metastasis. While Nucc-390 presents a promising alternative to the endogenous ligand, notable differences in their interaction with the receptor have been observed.
This compound has been identified as a selective agonist of the CXCR4 receptor.[1][2] In a head-to-head comparison, Nucc-390 has been shown to elicit key cellular responses, such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotaxis, at levels similar to those induced by CXCL12α.[1] One study demonstrated that Nucc-390 at a concentration of 10 μM induced a robust intracellular calcium response in C8161 melanoma cells, with kinetics similar to that of 100 nM SDF-1.[1] Furthermore, both Nucc-390 (10 μM) and SDF-1 (100 nM) were found to significantly increase the phosphorylation of ERK in these cells.[1]
A critical function mediated by the activation of the CXCL12α/CXCR4 axis is the directed migration of cells, a process known as chemotaxis. In this regard, Nucc-390 has proven to be as effective as the natural ligand in inducing the chemotaxis of C8161 cells.[1] This suggests that Nucc-390 can effectively mimic the chemoattractant properties of CXCL12α, a finding with significant implications for therapeutic applications where enhanced cell migration is desired, such as in promoting nerve repair.[3][4][5]
Interestingly, binding studies have revealed that Nucc-390 does not compete with radiolabeled CXCL12α for binding to the CXCR4 receptor.[1] This suggests that Nucc-390 may act as an allosteric agonist, binding to a site on the receptor distinct from the orthosteric binding site of CXCL12α.[1] This difference in binding mechanism may offer advantages in terms of specificity and the potential for biased signaling, where an agonist selectively activates certain downstream pathways over others.
The comparative efficacy of Nucc-390 and CXCL12α is summarized in the tables below, which present available quantitative data on their effects on key signaling pathways and cellular functions.
Quantitative Comparison of Nucc-390 and Natural Ligands
| Parameter | This compound | CXCL12α (SDF-1α) | Cell Line | Reference |
| Intracellular Calcium Mobilization | Strong response at 10 μM | Strong response at 100 nM | C8161 | [1] |
| ERK Phosphorylation | Increased at 10 μM | Increased at 100 nM | C8161 | [1] |
| Chemotaxis | Robust chemotactic activity | Robust chemotactic activity | C8161 | [1] |
Note: The provided concentrations represent the effective concentrations used in the cited study and may not reflect the EC50 values.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.
Intracellular Calcium Mobilization Assay
This protocol is based on the methodology described by Mishra et al. (2016).
-
Cell Preparation: C8161 melanoma cells are seeded in a suitable plate and cultured to the desired confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for a specified time at 37°C.
-
Washing: The cells are washed to remove excess dye.
-
Stimulation: Baseline fluorescence is recorded before the addition of either this compound or CXCL12α at the desired concentrations.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
ERK Phosphorylation Assay (Western Blot)
This protocol is a standard Western blotting procedure as referenced in Mishra et al. (2016).
-
Cell Treatment: C8161 cells are treated with this compound or CXCL12α for a specified duration.
-
Cell Lysis: The cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the level of p-ERK is normalized to the level of total ERK.
Chemotaxis Assay (Boyden Chamber Assay)
This protocol is based on the principles of the Boyden chamber assay as described in Mishra et al. (2016).
-
Chamber Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is used. The lower chamber is filled with media containing the chemoattractant (this compound or CXCL12α) or control media.
-
Cell Seeding: A suspension of C8161 cells is added to the upper chamber.
-
Incubation: The chamber is incubated for a sufficient time to allow for cell migration through the membrane pores towards the chemoattractant in the lower chamber.
-
Cell Staining and Counting: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Quantification: The number of migrated cells in response to the chemoattractant is compared to the number of migrated cells in the control group.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: CXCR4 Receptor Signaling Pathway
Caption: Experimental Workflow for Efficacy Comparison
References
- 1. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
The Rise of Small Molecules: Nucc-390 Dihydrochloride as a Compelling Alternative to Peptide Agonists for CXCR4 Receptor Activation
For researchers, scientists, and drug development professionals navigating the complexities of CXCR4 signaling, the emergence of Nucc-390 dihydrochloride, a small-molecule agonist, presents a paradigm shift. This guide provides an objective comparison of this compound with the endogenous peptide agonist, CXCL12α, supported by experimental data to inform strategic research and development decisions.
The C-X-C chemokine receptor type 4 (CXCR4) and its primary ligand, CXCL12α (also known as SDF-1α), are pivotal players in a multitude of physiological and pathological processes, including immune responses, hematopoiesis, and cancer metastasis. While the peptide agonist CXCL12α has been the cornerstone of CXCR4 research, its therapeutic potential is often hampered by poor pharmacokinetic properties. This compound emerges as a potent and selective small-molecule CXCR4 agonist, offering advantages in metabolic stability and potential for oral bioavailability.[1][2][3] This guide delves into a comparative analysis of these two agonists, focusing on their mechanism of action, downstream signaling, and functional outcomes.
Performance Comparison: this compound vs. CXCL12α
The following tables summarize the available quantitative and qualitative data comparing the activity of this compound and CXCL12α on the CXCR4 receptor.
| Parameter | This compound | CXCL12α (SDF-1α) | Citation |
| Molecular Type | Small Molecule | Peptide (Chemokine) | [1][2] |
| Binding to CXCR4 | Does not compete with 125I-SDF-1α binding, suggesting a different or allosteric binding site. | Binds to the orthosteric site. | [4] |
| Binding Affinity (Kd) | Data not available in direct comparative studies. | High affinity, though values can vary depending on the assay. | [5] |
| Functional Assay | This compound | CXCL12α (SDF-1α) | Citation |
| Calcium Mobilization | Induces strong intracellular calcium response in CXCR4-expressing cells. | Induces robust intracellular calcium response. | [3][4] |
| ERK Phosphorylation | Increases levels of phosphorylated ERK (pERK) in CXCR4-expressing cells. | Increases levels of phosphorylated ERK (pERK). | [4] |
| Receptor Internalization | Induces CXCR4 receptor internalization. | Induces CXCR4 receptor internalization. | [4][6] |
| Chemotaxis | Matches the robust chemotactic activity of SDF-1 in C8161 cells. | Potent chemoattractant for various cell types. | [4] |
| Axonal Elongation | Promotes elongation of motor neuron axons in vitro and in vivo. | Promotes axonal growth of primary motor neurons. | [1][2][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Calcium Mobilization Assay
This protocol is adapted from studies measuring intracellular calcium flux upon CXCR4 activation.
1. Cell Culture:
-
Culture CXCR4-expressing cells (e.g., C8161 or HEK293-CXCR4) in appropriate media and conditions to 80-90% confluency.
2. Cell Loading with Calcium Indicator Dye:
-
Harvest cells and resuspend in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
3. Agonist Stimulation and Data Acquisition:
-
Resuspend the dye-loaded cells in the assay buffer and plate them in a 96-well black, clear-bottom plate.
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Record baseline fluorescence for a short period.
-
Inject this compound or CXCL12α at various concentrations.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
4. Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the logarithm of the agonist concentration to determine the EC50 value.
ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the phosphorylation of ERK1/2, a key downstream signaling event of CXCR4 activation.
1. Cell Culture and Serum Starvation:
-
Plate CXCR4-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
2. Agonist Treatment:
-
Treat the serum-starved cells with different concentrations of this compound or CXCL12α for a specified time (e.g., 5-30 minutes) at 37°C.
3. Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
4. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
5. Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the p-ERK signal as a ratio to the total ERK signal.
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of an agonist to induce directed cell migration.
1. Cell Preparation:
-
Culture the cells of interest (e.g., C8161 melanoma cells) to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium.
2. Assay Setup:
-
Use a Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores) separating the upper and lower wells.
-
In the lower chamber, add serum-free medium containing various concentrations of this compound or CXCL12α. Include a negative control with medium alone.
-
Add the cell suspension to the upper chamber.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a duration sufficient for cell migration (typically 4-24 hours).
4. Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of migrated cells in several microscopic fields.
5. Data Analysis:
-
Plot the number of migrated cells against the agonist concentration.
Motor Neuron Axonal Elongation Assay
This in vitro assay assesses the neuro-regenerative potential of the agonists.
1. Primary Motor Neuron Culture:
-
Isolate primary motor neurons from the spinal cords of embryonic rodents (e.g., E13.5 rat embryos) following established protocols.[8]
-
Plate the purified motor neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated coverslips) in a defined neurobasal medium supplemented with growth factors.
2. Agonist Treatment:
-
After allowing the neurons to adhere and extend initial neurites (typically 24 hours), treat the cultures with different concentrations of this compound or CXCL12α.
3. Incubation and Fixation:
-
Incubate the treated neurons for a defined period (e.g., 48-72 hours).
-
Fix the neurons with 4% paraformaldehyde.
4. Immunocytochemistry:
-
Permeabilize the fixed neurons and block non-specific binding sites.
-
Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin) to visualize axons.
-
Wash and incubate with a fluorescently labeled secondary antibody.
5. Imaging and Analysis:
-
Acquire images of the neurons using a fluorescence microscope.
-
Trace the length of the longest axon for a significant number of neurons in each treatment group using image analysis software (e.g., ImageJ with the NeuronJ plugin).
6. Data Analysis:
-
Calculate the average axon length for each treatment group and compare it to the untreated control.
Visualizing the Molecular and Cellular Effects
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: CXCR4 Signaling Pathway.
Caption: ERK Phosphorylation Western Blot Workflow.
Caption: Nucc-390 vs. Peptide Agonist: A Comparison.
References
- 1. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Culturing Embryonic Rat Spinal Motor Neurons: R&D Systems [rndsystems.com]
AMD3100's Antagonistic Effect on Nucc-390 Dihydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the CXCR4 agonist Nucc-390 dihydrochloride and the antagonistic effects of AMD3100. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the interplay between these two molecules at the C-X-C chemokine receptor type 4 (CXCR4).
Overview of this compound and AMD3100
This compound is a selective small-molecule agonist of the CXCR4 receptor. Its activation of CXCR4 initiates a cascade of intracellular signaling events, leading to various cellular responses, including calcium mobilization, phosphorylation of extracellular signal-regulated kinase (pERK), and promotion of axonal growth.[1]
In contrast, AMD3100 (also known as Plerixafor) is a potent and specific antagonist of the CXCR4 receptor.[2][3] It functions by binding to the receptor and blocking the binding of its endogenous ligand, CXCL12 (SDF-1), as well as synthetic agonists like Nucc-390. This blockade effectively inhibits the downstream signaling pathways activated by CXCR4 agonists.
Quantitative Comparison of Nucc-390 Activity in the Presence and Absence of AMD3100
The following table summarizes the experimental findings demonstrating the antagonistic effect of AMD3100 on the activity of this compound.
| Biological Activity | This compound Alone | This compound + AMD3100 | Reference |
| Intracellular Calcium Mobilization | Induces a strong intracellular calcium ((Ca)i) response in CXCR4-expressing cells (e.g., C8161 melanoma cells). | The (Ca)i response induced by Nucc-390 is completely blocked by pre-treatment with AMD3100. | [1] |
| CXCR4 Receptor Internalization | Induces pronounced internalization of CXCR4 receptors, observed as cytosolic aggregates. | AMD3100 completely inhibits the Nucc-390-induced internalization of CXCR4 receptors. | [1] |
| ERK Phosphorylation | Leads to increased levels of phosphorylated ERK (pERK), a downstream signaling molecule. | The increase in pERK levels induced by Nucc-390 is inhibited by AMD3100. | [1] |
| Axonal Elongation in Motor Neurons | Stimulates the elongation of motor axons in primary cultures of spinal cord motor neurons. | The axonal elongation induced by Nucc-390 is blocked by the presence of AMD3100. | [4] |
Signaling Pathway and Experimental Workflow
The interaction between Nucc-390, AMD3100, and the CXCR4 receptor can be visualized through the following signaling pathway diagram.
The experimental workflow to determine the antagonistic effect of AMD3100 on Nucc-390 activity typically follows the steps outlined below.
References
- 1. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemokine receptor inhibition by AMD3100 is strictly confined to CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Nucc-390 Dihydrochloride Studies: A Comparative Guide
This guide provides an objective comparison of Nucc-390 dihydrochloride with relevant alternatives and outlines essential control experiments to validate its mechanism of action. Experimental data and detailed protocols are presented to assist researchers, scientists, and drug development professionals in designing robust studies.
This compound is a small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It has been identified as a promising therapeutic candidate for promoting nerve regeneration and functional recovery after peripheral nerve injury and neurotoxic damage.[3][4][5] Its mechanism of action is centered on the activation of the CXCL12α-CXCR4 signaling pathway, which plays a crucial role in axonal growth and repair.[4][5]
Comparative Analysis of Nucc-390 and Controls
To ascertain that the observed effects of Nucc-390 are specifically mediated through its agonistic action on the CXCR4 receptor, it is imperative to conduct experiments with appropriate positive and negative controls. The natural ligand for CXCR4, CXCL12α (also known as SDF-1), serves as a positive control, while the selective CXCR4 antagonist, AMD3100 (Plerixafor), is a critical negative control.
In Vitro Efficacy Comparison
The following table summarizes the typical in vitro effects of Nucc-390 in comparison to CXCL12α and the inhibitory action of AMD3100.
| Parameter | Nucc-390 | CXCL12α (SDF-1) | AMD3100 | Experimental Context |
| Intracellular Calcium ([Ca2+]i) Mobilization | Induces strong [Ca2+]i response | Induces strong [Ca2+]i response | Blocks Nucc-390 and CXCL12α induced response | C8161 melanoma cells[1][6] |
| ERK Phosphorylation (pERK) | Increases pERK levels | Increases pERK levels | No direct effect on pERK, but can block agonist-induced phosphorylation | C8161 cells[1][6] |
| CXCR4 Receptor Internalization | Induces receptor internalization | Induces receptor internalization | Blocks agonist-induced internalization | HEK293 cells transfected with CXCR4-YFP[1][6] |
| Chemotaxis | Stimulates chemotaxis | Stimulates chemotaxis | Inhibits CXCL12α-mediated chemotaxis | C8161 cells in a Boyden chamber assay[1] |
| Axonal Elongation | Promotes motor axon elongation | Promotes axonal growth | Blocks Nucc-390-induced elongation | Primary cultures of spinal cord motor neurons[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic for control experiments, the following diagrams are provided.
Caption: Nucc-390 activates the CXCR4 signaling pathway.
References
- 1. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20180155295A1 - Cxcr4 chemokine receptor modulators - Google Patents [patents.google.com]
Safety Operating Guide
Essential Safety and Disposal Guide for Nucc-390 Dihydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Nucc-390 dihydrochloride, a novel and selective CXCR4 receptor agonist. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.
I. Understanding the Compound: this compound
This compound is a small-molecule CXCR4 receptor agonist that has demonstrated the ability to promote nerve recovery.[1][2] As with any biologically active compound, it is imperative to handle it with care to avoid unintentional exposure and to mitigate any potential environmental impact through proper disposal. While the available Safety Data Sheet (SDS) does not specify unique hazards that would result in classification, general prudent laboratory practices should always be observed.[3]
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.[3][4] Avoid contact with skin and eyes.[3]
III. Step-by-Step Disposal Procedure
Discharge of this compound into the environment, including drains, must be strictly avoided.[3] The following procedure outlines the recommended steps for its proper disposal:
-
Segregation of Waste:
-
All waste materials containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, gloves, wipes), and empty containers, must be segregated from general laboratory waste.
-
This waste should be considered hazardous chemical waste.
-
-
Waste Collection and Containerization:
-
Collect all this compound waste in a designated, leak-proof, and sealable container.
-
The container must be compatible with the chemical. Given its solid form, a high-density polyethylene (HDPE) or glass container is suitable.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the approximate quantity.
-
-
Handling Spills:
-
In the event of a small spill, carefully sweep or scoop up the solid material to avoid generating dust.[5]
-
For liquid spills (if in solution), absorb the spill with an inert material such as vermiculite or sand.[5]
-
Place all contaminated materials into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable detergent and water.[5]
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[5]
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.[5]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.
References
Navigating the Safe Handling of Nucc-390 Dihydrochloride: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Nucc-390 dihydrochloride, a potent small-molecule CXCR4 receptor agonist. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment and maintain compound integrity.
This compound is a selective agonist of the Chemokine (C-X-C motif) Receptor-4 (CXCR4), a G protein-coupled receptor involved in various cellular processes.[1][2] Its potency necessitates stringent handling procedures to minimize exposure and prevent contamination. This guide will cover personal protective equipment, operational and disposal plans, and the compound's signaling pathway.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling potent compounds like this compound. The required level of protection varies depending on the specific task and the physical form of the compound.
| Task Category | Recommended Personal Protective Equipment (PPE) | Rationale |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Single pair of nitrile gloves | Standard laboratory practice to protect against incidental contact. |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges- Chemical-resistant coveralls or a disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double-gloving are essential to prevent exposure.[3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[3] Engineering controls like a fume hood are the primary means of protection. |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated) | To protect against splashes and aerosols of the compound and cleaning agents. |
Operational Plan: A Step-by-Step Workflow
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key stages from preparation to disposal.
Detailed Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for the preparation of a stock solution of this compound.
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, volumetric flask, and appropriate solvent.
-
Don the appropriate PPE for handling powders as detailed in the table above.
-
-
Weighing:
-
Inside the fume hood, carefully weigh the desired amount of this compound powder onto a tared weigh paper or boat.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed powder into a volumetric flask of the desired volume.
-
Add a small amount of the appropriate solvent (e.g., DMSO) to the flask to wet the powder.
-
Gently swirl the flask to dissolve the compound. Sonication may be used if necessary to aid dissolution.
-
Once dissolved, add the solvent to the final volume mark on the flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution according to the manufacturer's recommendations.
-
-
Decontamination:
-
Wipe down the work surface and all equipment with an appropriate deactivating solution or a suitable solvent.
-
Dispose of all contaminated disposable items as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Collection and Labeling | Storage | Disposal Method |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and compatible container.- Label as "Hazardous Waste: this compound". | - Store in a designated, secure hazardous waste accumulation area.[4]- Segregate from incompatible materials. | - Arrange for disposal through a licensed hazardous waste disposal company.[5]- High-temperature incineration is often the preferred method for potent pharmaceutical compounds. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste: Contaminated with this compound". | - Store in the satellite hazardous waste accumulation area within the lab.[4] | - Dispose of through the institution's hazardous waste program. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container.- Label as "Hazardous Waste: Contaminated with this compound". | - Store in a designated hazardous waste container within the laboratory. | - Dispose of through the institution's hazardous waste program. |
| Aqueous Solutions | - Collect in a sealed, compatible container.- Label with all chemical constituents and their approximate concentrations.- Do not dispose of down the drain. | - Store in the designated hazardous waste accumulation area. | - Arrange for disposal through a licensed hazardous waste disposal company. |
Mechanism of Action: The CXCR4 Signaling Pathway
This compound functions as an agonist for the CXCR4 receptor.[1][6] Upon binding, it activates downstream signaling pathways, leading to various cellular responses. The diagram below illustrates the key signaling cascades initiated by CXCR4 activation.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
